LmNADK1-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H33N13O9S |
|---|---|
Peso molecular |
715.7 g/mol |
Nombre IUPAC |
(1R,23R,24S,25R)-7-amino-14-[[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-24,25-dihydroxy-20,20-dioxo-26-oxa-20λ6-thia-2,4,6,9,14,17,21-heptazatetracyclo[21.2.1.02,10.03,8]hexacosa-3,5,7,9-tetraen-11-yn-16-one |
InChI |
InChI=1S/C27H33N13O9S/c28-22-16-24(33-9-31-22)39(11-35-16)26-20(44)19(43)13(49-26)7-38-4-1-2-14-37-17-23(29)32-10-34-25(17)40(14)27-21(45)18(42)12(48-27)6-36-50(46,47)5-3-30-15(41)8-38/h9-13,18-21,26-27,36,42-45H,3-8H2,(H,30,41)(H2,28,31,33)(H2,29,32,34)/t12-,13-,18-,19+,20+,21-,26-,27-/m1/s1 |
Clave InChI |
YJUQOPPJKJBQQN-HBVUBPCHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Navigating the NAD+ Kinase Landscape: A Technical Guide to LmNADK1-IN-1 and the Inhibition of a Key Metabolic Node
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Target and Scope
Initial inquiries into "LmNADK1-IN-1" reveal a critical distinction in its nomenclature. While the "Lm" prefix might suggest a connection to Leishmania, a protozoan parasite, the available data indicates that this inhibitor, also known as compound MC1, targets the nicotinamide (B372718) adenine (B156593) dinucleotide kinase (NADK1) from the bacterium Listeria monocytogenes[1]. Leishmania donovani, the causative agent of visceral leishmaniasis, does possess a NAD kinase (LdNADK) and relies heavily on NAD+ metabolism for survival, making this pathway a compelling area for antiparasitic drug discovery.[2][3][4] This guide will, therefore, focus on the mechanism of action of NADK inhibitors through the lens of the characterized Listeria monocytogenes NADK1 (LmNADK1), providing a framework for understanding the inhibition of this essential enzyme class. The principles and methodologies described herein are broadly applicable to the study of NADK inhibitors against various pathogens, including Leishmania.
Leishmania species are auxotrophs for NAD+, meaning they cannot synthesize it de novo and must salvage precursors from their host.[4] This dependence on salvage pathways, involving enzymes like nicotinamidase, presents a promising therapeutic window.[2][3][4] NADK is a crucial enzyme in this metabolic landscape, as it is solely responsible for the phosphorylation of NAD+ to NADP+, a key cofactor in anabolic pathways and in maintaining the cellular redox balance.
Core Mechanism of NAD Kinase (NADK) and its Inhibition
NAD kinases catalyze the transfer of a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the ribose moiety of NAD+. The crystal structures of NAD kinase from Listeria monocytogenes (LmNADK1) have provided significant insights into its catalytic mechanism. These studies suggest a mechanism of substrate-assisted catalysis.[5] The enzyme utilizes a conserved GGDGT motif, which is also found in 6-phosphofructokinases, though the central aspartate residue plays a different role. In NADKs, this aspartate is proposed to activate the NAD+ substrate for phosphorylation.[5]
This compound is an inhibitor of LmNADK1 with a reported Ki value, indicating it interferes with the enzyme's activity. While the precise binding mode of this compound is not detailed in the available literature, inhibitors of this class typically function in an ATP-competitive or NAD+-competitive manner.
Quantitative Data on NADK Inhibition
To facilitate comparative analysis, the following table summarizes key quantitative parameters for NADK inhibitors. Note that specific data for this compound is limited, and thus representative data for other known NADK inhibitors are included for context.
| Inhibitor | Target Enzyme | Ki (μM) | IC50 (μM) | Mode of Inhibition |
| This compound | L. monocytogenes NADK1 | 0.43[1] | Not Reported | Not Reported |
| Di-5′-thioadenosine | L. monocytogenes NADK1 | Not Reported | Not Reported | Non-natural Inhibitor[5] |
| NKI1 | S. aureus NADK | 5 | Not Reported | NAD+-competitive |
| NKI1 | L. monocytogenes NADK | 25 | Not Reported | NAD+-competitive |
| Compound 1 (benzamide adenine dinucleoside analogue) | P. aeruginosa NADK | Not Reported | Active in vitro | Not Reported |
Experimental Protocols
The characterization of NADK inhibitors involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
NAD Kinase Activity Assay (Spectrophotometric)
This assay measures the production of NADP+ by coupling it to a dehydrogenase reaction that reduces a chromogenic substrate.
-
Principle: NADK phosphorylates NAD+ to NADP+. In the presence of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), the newly formed NADP+ is immediately reduced to NADPH, which can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
Substrates: 5 mM ATP, 5 mM NAD+
-
Coupling System: 5 mM G6P, 1 U/mL G6PDH
-
Enzyme: Purified LmNADK1
-
Inhibitor: this compound dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, G6P, and G6PDH.
-
Add varying concentrations of the inhibitor (this compound) to the wells of a 96-well plate. Include a DMSO control.
-
Add the purified LmNADK1 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP and NAD+ substrates.
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader at 37°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Prepare solutions of purified LmNADK1 in the calorimetry cell and this compound in the injection syringe, both in the same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Perform a series of injections of the inhibitor into the enzyme solution at a constant temperature.
-
The heat change upon each injection is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
X-ray Crystallography
This technique can provide a high-resolution 3D structure of the enzyme-inhibitor complex, revealing the precise binding mode.
-
Principle: A crystallized protein-inhibitor complex diffracts X-rays in a pattern that can be used to calculate the electron density and thus the atomic structure.
-
Procedure:
-
Co-crystallize purified LmNADK1 with this compound. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Alternatively, soak pre-formed crystals of apo-LmNADK1 in a solution containing the inhibitor.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known NADK structure as a model.
-
Refine the atomic model against the experimental data to obtain the final structure of the this compound complex.
-
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NAD+ salvage pathway in Leishmania, a potential therapeutic target.
Caption: General mechanism of competitive enzyme inhibition of LmNADK1.
Caption: Workflow for the characterization of a novel NADK inhibitor.
Conclusion
While this compound is an inhibitor of the Listeria monocytogenes NAD kinase, the study of its mechanism and the broader class of NADK inhibitors provides a valuable blueprint for targeting this essential enzyme in other pathogens, such as Leishmania donovani. The reliance of Leishmania on NAD+ salvage pathways underscores the potential of developing specific inhibitors against LdNADK. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to advance the discovery of novel anti-infective agents targeting this critical metabolic juncture. Further structural and mechanistic studies on LdNADK are warranted to exploit its potential as a therapeutic target for leishmaniasis.
References
- 1. NAD+ kinase (NADK) Activity assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 2. The NAD+ metabolism of Leishmania, notably the enzyme nicotinamidase involved in NAD+ salvage, offers prospects for development of anti-parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. The Leishmania nicotinamidase is essential for NAD+ production and parasite proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to the Discovery and Synthesis of LmNADK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) adenine (B156593) dinucleotide kinase (NADK) is a critical enzyme in the biosynthesis of NADP(H), a vital cofactor for various cellular processes, including redox homeostasis and fatty acid synthesis. In pathogenic bacteria such as Listeria monocytogenes, NADK is essential for survival and virulence, making it a promising target for novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery and synthesis of inhibitors targeting L. monocytogenes NADK1 (LmNADK1). As a specific compound designated "LmNADK1-IN-1" is not documented in the public domain, this guide focuses on the well-characterized classes of LmNADK1 inhibitors, primarily di-adenosine and 8-thioalkyl-adenosine derivatives, which have been identified through structure-based drug design. Detailed experimental protocols for inhibitor synthesis and enzymatic screening assays are provided, along with a structured summary of their biological activity.
Discovery of LmNADK1 Inhibitors: A Structure-Based Approach
The development of potent and selective inhibitors for LmNADK1 has been significantly advanced by a structure-based design strategy. This approach leverages the three-dimensional crystal structure of LmNADK1 to design molecules that can bind with high affinity to the enzyme's active site.
The discovery process typically follows a well-defined workflow, beginning with the identification of a suitable chemical scaffold that can be iteratively optimized to enhance binding affinity and selectivity.
Di-adenosine Derivatives
Initial efforts in targeting bacterial NADKs led to the development of di-adenosine derivatives. These compounds mimic the natural substrate NAD+ and have shown inhibitory activity against LmNADK1. A notable example is NKI1, a di-adenosine derivative that has demonstrated bactericidal activities on Staphylococcus aureus and served as a foundational scaffold for further optimization.[1] More recent work has focused on creating macrocyclic analogues of these linear di-adenosine derivatives to enhance potency.[2]
8-Thioalkyl-adenosine Derivatives
To improve upon the initial di-adenosine scaffolds, researchers have explored modifications based on a single adenosine (B11128) moiety. This led to the design and synthesis of 8-thioalkyl-adenosine derivatives.[3] These compounds feature various aryl and heteroaryl moieties attached to the C8 position of adenosine via a thioalkyl linker. This class of inhibitors has yielded sub-micromolar inhibitors of LmNADK1 with high selectivity against the human NADK isoform.[3]
Synthesis of LmNADK1 Inhibitors
The chemical synthesis of LmNADK1 inhibitors is a critical component of the drug discovery process, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. The following sections provide detailed protocols for the synthesis of the two primary classes of LmNADK1 inhibitors.
Synthesis of a Benzamide (B126) Adenine Dinucleoside Analogue (Di-adenosine Derivative Analogue)
This protocol describes the synthesis of a di-adenosine derivative analogue where one adenosine moiety is replaced with a benzamide group, a strategy employed to enhance binding to the nicotinamide sub-site of bacterial NADKs.[4] The synthesis is achieved via a Sonogashira cross-coupling reaction.
Experimental Protocol:
-
Preparation of 8-bromoadenosine (B559644) derivative: Start with a commercially available adenosine and protect the hydroxyl groups (e.g., with TBDMS or acetyl groups). Brominate the C8 position using a suitable brominating agent (e.g., N-bromosuccinimide).
-
Preparation of benzamide riboside derivative with a terminal alkyne: Synthesize a riboside with a benzamide base. Introduce a terminal alkyne at the 5'-position of the ribose.
-
Sonogashira Cross-Coupling Reaction:
-
Dissolve the 8-bromoadenosine derivative (1 equivalent) in a suitable solvent such as anhydrous DMF.
-
Add the benzamide riboside derivative with the terminal alkyne (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.2 equivalents).
-
Add a base, such as triethylamine (B128534) (Et₃N), to the reaction mixture.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature until completion (monitored by TLC or LC-MS).
-
-
Deprotection: Remove the protecting groups from the hydroxyl groups using appropriate deprotection conditions (e.g., TBAF for TBDMS groups or sodium methoxide (B1231860) for acetyl groups).
-
Purification: Purify the final compound using column chromatography on silica (B1680970) gel, followed by preparative HPLC to obtain the high-purity inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. Signals behind Listeria monocytogenes virulence mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of original cyclic diadenosine derivatives as nanomolar inhibitors of NAD kinase from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure‐based design, synthesis and biological evaluation of a NAD + analogue targeting Pseudomonas aeruginosa NAD kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Significance of NAD Kinase 1 (LmNADK1) in Listeria monocytogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Listeria monocytogenes is a formidable foodborne pathogen responsible for the severe invasive disease listeriosis. Its ability to survive and replicate within host cells is intrinsically linked to its metabolic adaptability, particularly its capacity to manage oxidative stress and synthesize essential macromolecules. Central to these processes is the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) kinase 1, LmNADK1 (gene: nadK1, locus tag: lmo0968). This enzyme catalyzes the sole reaction for the de novo synthesis of nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), a precursor to the vital cellular reductant NADPH. This guide provides a comprehensive technical overview of LmNADK1's biochemical function, its inferred role in pathogenesis, and detailed experimental protocols for its study, positioning it as a critical enzyme for listerial physiology and a potential target for novel antimicrobial therapies.
Core Function and Biochemical Properties of LmNADK1
LmNADK1 is the key enzyme responsible for maintaining the cellular pool of NADP(H) in Listeria monocytogenes. It performs this function by catalyzing the ATP-dependent phosphorylation of NAD⁺.
The core reaction is as follows:
NAD⁺ + ATP --[LmNADK1, Mg²⁺]--> NADP⁺ + ADP
This reaction is fundamental, as NADP⁺ is rapidly reduced to NADPH by various dehydrogenases. The resulting NADPH is a critical electron donor for a multitude of cellular processes.
Inferred Role in Pathogenesis
While direct virulence studies on an lmnadk1 deletion mutant are not yet published, the function of its product, NADPH, is deeply intertwined with bacterial pathogenesis:
-
Oxidative Stress Resistance: During infection, host immune cells like macrophages and neutrophils produce reactive oxygen species (ROS) via NADPH oxidase to kill invading bacteria. NADPH is the essential cofactor for bacterial enzymes such as glutathione (B108866) reductase and thioredoxin reductase, which detoxify ROS and repair oxidative damage. A robust supply of NADPH, dependent on LmNADK1, is therefore critical for Listeria to survive this oxidative burst and replicate within the host.
-
Reductive Biosynthesis: NADPH provides the reducing power for numerous anabolic pathways, including the synthesis of fatty acids, nucleotides, and certain amino acids. These biosynthetic processes are essential for rapid bacterial growth and replication within the nutrient-rich environment of the host cell cytosol.
-
Redox Homeostasis: The balance between the NAD⁺/NADH and NADP⁺/NADPH pools is crucial for overall metabolic health. LmNADK1 is the primary regulator of the NADP⁺/NADPH pool, ensuring that the cell has sufficient reducing capacity for biosynthesis without depleting the NAD⁺ pool required for catabolic energy generation. Studies have shown that maintaining NAD⁺ regeneration and redox homeostasis is essential for listerial pathogenesis.[1][2][3][4]
The essentiality of NADP(H) for intracellular survival has made LmNADK1 a subject of structural biology and inhibitor design studies, highlighting its potential as a novel antibacterial drug target.[5][6][7]
Quantitative Data Presentation
The biochemical activity of recombinant LmNADK1 from L. monocytogenes EGD-e has been characterized, providing key kinetic parameters.
| Parameter | Value | Substrate(s) | Conditions | Reference |
| Michaelis Constant (Kₘ) | 2.8 mM | ATP | pH 7.5, 30°C | --INVALID-LINK--[8] |
| Maximum Velocity (Vₘₐₓ) | 6.67 µmol/min/mg | ATP, NAD⁺ | pH 7.5, 30°C | --INVALID-LINK--[8] |
| Catalytic Rate (kcat) | 13.78 s⁻¹ | ATP | pH 7.5, 30°C | --INVALID-LINK--[8] |
| Catalytic Rate (kcat) | 13.12 s⁻¹ | NAD⁺ | pH 7.5, 30°C | --INVALID-LINK--[8] |
Visualized Pathways and Workflows
Metabolic Pathway of LmNADK1
Caption: Metabolic role of LmNADK1 in NADP(H) synthesis.
Experimental Workflow for LmNADK1 Characterization
Caption: Workflow for characterizing LmNADK1.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the study of LmNADK1, synthesized from standard practices in molecular microbiology and biochemistry.
Recombinant LmNADK1 Expression and Purification
This protocol is based on standard methods for producing His-tagged proteins in E. coli.
-
Gene Cloning: The nadK1 (lmo0968) open reading frame is amplified from L. monocytogenes EGD-e genomic DNA via PCR. The product is cloned into an expression vector such as pET-28a(+), which adds a cleavable N-terminal Hexa-histidine (6xHis) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, typically BL21(DE3).
-
Protein Expression:
-
A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1-2 L of fresh LB broth with antibiotic. The culture is grown at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for an additional 4-6 hours at 30°C or overnight at 18-20°C to enhance soluble protein yield.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice or by using a French press. DNase I is added to reduce viscosity from released DNA.
-
The lysate is clarified by ultracentrifugation (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris.
-
-
Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
The His-tagged LmNADK1 protein is eluted using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Purity Analysis and Storage: Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled, dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT), concentrated, and stored at -80°C.
NAD Kinase Enzyme Assay
The activity of LmNADK1 is typically measured using a continuous spectrophotometric coupled-enzyme assay.
-
Assay Principle: The production of NADP⁺ by LmNADK1 is coupled to the reduction of NADP⁺ to NADPH by a secondary enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which uses glucose-6-phosphate (G6P) as a substrate. The production of NADPH is monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Reaction Mixture: A typical 1 mL reaction mixture contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM NAD⁺
-
5 mM ATP
-
5 mM Glucose-6-Phosphate (G6P)
-
1-2 units of G6PDH
-
-
Procedure:
-
All reagents except the LmNADK1 enzyme are mixed in a cuvette.
-
The mixture is pre-incubated at 30°C for 5 minutes to establish a baseline reading.
-
The reaction is initiated by adding a known concentration of purified LmNADK1.
-
The increase in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADP⁺ (or NADPH) per minute under the specified conditions.
-
Generation of a Markerless nadK1 Deletion Mutant
This protocol describes a common method for creating a clean, in-frame gene deletion in L. monocytogenes using a temperature-sensitive plasmid and a counter-selection marker.[5][8]
-
Construction of Deletion Vector:
-
Approximately 1 kb regions flanking the nadK1 gene (upstream and downstream) are amplified by PCR.
-
These two fragments are joined by splicing-by-overlap-extension (SOE) PCR, creating a single fragment that represents an in-frame deletion of the nadK1 coding sequence.
-
This fragment is cloned into a temperature-sensitive suicide vector for Listeria, such as pKSV7 or a more modern vector like pMAD or pIMK-series, which often contains a counter-selection marker (e.g., pheS* for sensitivity to p-chloro-phenylalanine).[8]
-
-
Transformation and Integration (Single Crossover):
-
The resulting plasmid is transformed into L. monocytogenes by electroporation.
-
Transformants are grown at the permissive temperature (e.g., 30°C) with antibiotic selection.
-
To select for chromosomal integration, the culture is shifted to the non-permissive temperature (e.g., 40-42°C) with continued antibiotic selection. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.
-
-
Excision and Counter-selection (Second Crossover):
-
An integrant colony is grown in non-selective broth at the permissive temperature (30°C) for multiple generations to facilitate a second crossover event, which will excise the plasmid.
-
The culture is then plated on media containing the counter-selective agent (e.g., p-chloro-phenylalanine). This selects against cells that retain the plasmid.
-
Colonies that grow are screened by PCR using primers outside the flanking regions to identify clones where the deletion allele has replaced the wild-type gene. The deletion is confirmed by DNA sequencing.
-
Mouse Virulence Assay
The contribution of a gene to virulence is assessed by comparing the infectivity of the mutant strain to the wild-type parent strain in a mouse model.[1][2][7][9][10]
-
Bacterial Preparation: Wild-type and ΔnadK1L. monocytogenes strains are grown to mid-log phase in BHI broth, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Median Lethal Dose (LD₅₀) Determination:
-
Groups of mice (e.g., 6-8 week old female BALB/c or C57BL/6 mice, 5-10 mice per group) are infected via intravenous (i.v.) tail vein injection with serial ten-fold dilutions of the bacterial suspension.
-
Mice are monitored for 7-10 days, and mortality is recorded.
-
The LD₅₀, the dose required to kill 50% of the infected animals, is calculated using a method such as the Reed-Muench method. A significant increase in the LD₅₀ for the mutant strain compared to the wild-type indicates attenuation of virulence.
-
-
Competitive Index (CI) Assay:
-
A more sensitive method to assess virulence defects.
-
Mice are infected i.v. with a 1:1 mixture of wild-type and mutant bacteria.
-
At specific time points post-infection (e.g., 48 or 72 hours), mice are euthanized, and organs (typically spleen and liver) are harvested and homogenized.
-
Serial dilutions of the homogenates are plated on selective media to differentiate and enumerate wild-type and mutant colonies.
-
The CI is calculated as the (mutant CFU output / wild-type CFU output) / (mutant CFU input / wild-type CFU input). A CI value less than 1 indicates that the mutant is outcompeted by the wild-type and is attenuated in virulence.
-
References
- 1. Listeria monocytogenes: comparative interpretation of mouse virulence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virulence of Listeria spp.: course of infection in resistant and susceptible mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Listeria monocytogenes requires cellular respiration for NAD+ regeneration and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Listeria monocytogenes requires DHNA-dependent intracellular redox homeostasis facilitated by Ndh2 for survival and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Effective Counterselection System for Listeria monocytogenes and Its Use To Characterize the Monocin Genomic Region of Strain 10403S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Studies on the risk assessment of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Markerless Gene Deletion Mutants in Listeria monocytogenes Using a Mutated pheS for Counterselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of NAD Kinase in Bacterial Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Nicotinamide (B372718) adenine (B156593) dinucleotide kinase (NADK) stands as a central enzyme in cellular metabolism, exclusively catalyzing the de novo synthesis of NADP+ through the phosphorylation of NAD+. This technical guide provides an in-depth exploration of NADK's function within bacterial metabolism, tailored for researchers, scientists, and professionals in drug development. We will delve into the enzyme's core biochemical properties, its critical role in maintaining the intracellular NAD(P)/NADP(H) equilibrium, and its intricate involvement in a multitude of metabolic and signaling cascades. This document presents key quantitative data in a structured format, details established experimental protocols, and offers visual representations of pivotal pathways and workflows to afford a comprehensive understanding of this vital bacterial enzyme.
Introduction
Nicotinamide adenine dinucleotide (NAD+) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), are indispensable coenzymes that participate in a vast spectrum of cellular redox reactions. NAD+ predominantly functions as an oxidizing agent in catabolic pathways, facilitating the breakdown of nutrients. Conversely, NADP+ and its reduced form, NADPH, are paramount for anabolic processes, supplying the reducing power necessary for biosynthesis and for the mitigation of oxidative stress. The singular enzyme responsible for the conversion of NAD+ to NADP+ is NAD kinase (NADK; EC 2.7.1.23), positioning it as a master regulator of the intracellular balance between these two critical pyridine (B92270) nucleotide pools.
In the bacterial realm, the meticulous regulation of NAD(P)+ metabolism is fundamental for survival, adaptation to environmental insults, and pathogenicity. The strategic placement of NADK at the crossroads of catabolism and anabolism earmarks it as a compelling target for the development of novel antimicrobial therapeutics. A thorough comprehension of the function, regulation, and metabolic network integration of bacterial NADK is, therefore, of profound scientific and clinical importance.
Biochemical Characteristics and Regulation of Bacterial NAD Kinase
Bacterial NAD kinases display a remarkable diversity in their structural organization and regulatory strategies. They are broadly classified based on their protein architecture and the identity of their phosphate donor.
Classification and Structure
-
ATP-dependent NAD Kinases: The most prevalent form of NADK utilizes adenosine (B11128) triphosphate (ATP) as the phosphate donor and is widely distributed across the bacterial kingdom.
-
Polyphosphate-dependent NAD Kinases: Certain bacteria have evolved NAD kinases that can utilize inorganic polyphosphate (polyP) as a phosphoryl donor. This adaptation provides a significant metabolic advantage in environments where ATP may be a limiting factor.
Structurally, bacterial NADKs can exist as monomers, dimers, or form more complex oligomeric structures. The catalytic domain invariably features a conserved P-loop motif, which is essential for binding the phosphate donor.
Regulation of NADK Activity
To maintain metabolic homeostasis, the activity of bacterial NADK is exquisitely regulated at multiple tiers, ensuring a finely tuned NAD+/NADP+ ratio.
-
Allosteric Regulation: A primary mechanism of NADK regulation is through allosteric interactions with various metabolites. In many bacterial species, the enzyme is subject to feedback inhibition by its product, NADP+, and the reduced form, NADPH.[1] This allows the cell to dynamically adjust the NADP(H) pool in response to metabolic demand. For instance, in Salmonella enterica, both NADPH and NADH act as allosteric inhibitors.[1]
-
Transcriptional Regulation: The expression of the nadK gene is frequently under the control of transcription factors that sense the cellular redox state or nutrient availability. For example, in Bacillus subtilis, the expression of genes involved in NAD biosynthesis is regulated by the niacin-responsive repressor, NiaR (formerly YrxA). While direct transcriptional regulation of nadK can vary, the overall NAD(P) pool is tightly controlled at the genetic level.
Quantitative Data on Bacterial NAD Kinase
The kinetic properties of NADK exhibit considerable variation among different bacterial species, reflecting their unique metabolic requirements and ecological niches. The table below summarizes key quantitative data for NADK from several representative bacteria.
| Bacterial Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Escherichia coli | NAD+ | 2000 | 2.5 | 55 | [2] |
| ATP | 2500 | 125 | [2] | ||
| Mycobacterium tuberculosis | NAD+ | 300 - 400 | [3] | ||
| ATP | 290 | [3] | |||
| Bacillus subtilis | NAD+ | 670 | 12.5 | 10.4 | |
| ATP | 330 | ||||
| Staphylococcus aureus | NAD+ | 640 | 1.65 | [4] | |
| ATP | 1010 | 1.2 | [4] |
Table 1: Kinetic Parameters of NAD Kinases from Various Bacteria. This table presents a comparative overview of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and turnover number (kcat) for NADK from different bacterial species, highlighting the diversity in substrate affinity and catalytic efficiency.
The Role of NADK in Bacterial Metabolism and Physiology
The primary function of NADK is the synthesis of NADP+, which, together with NADPH, is indispensable for a wide array of cellular activities.
Anabolic Pathways
NADPH serves as the principal electron donor for reductive biosynthesis. Key anabolic pathways reliant on NADPH include:
-
Fatty Acid Synthesis: The fatty acid synthase (FAS) system utilizes NADPH for the reductive steps during the elongation of fatty acid chains.
-
Amino Acid Biosynthesis: The synthesis of several amino acids, including glutamate (B1630785) and proline, involves NADPH-dependent reductive reactions.
-
Nucleotide Synthesis: The conversion of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA replication, is catalyzed by ribonucleotide reductase, an enzyme that requires NADPH.
Oxidative Stress Response
Bacteria are constantly challenged by reactive oxygen species (ROS) generated as byproducts of aerobic metabolism or from external sources. NADPH is crucial for regenerating the reduced forms of key antioxidant molecules.
-
Glutathione (B108866) System: In many bacteria, glutathione reductase employs NADPH to maintain a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH is a potent antioxidant that directly neutralizes ROS and serves as a cofactor for glutathione peroxidases.
-
Thioredoxin System: The thioredoxin system, comprising thioredoxin and thioredoxin reductase, is another vital antioxidant defense mechanism that relies on NADPH to reduce oxidized thioredoxin. Reduced thioredoxin subsequently reduces target proteins, including enzymes involved in combating oxidative damage.
Pathogenesis and Virulence
The metabolic flexibility conferred by NADK is often a critical determinant of the survival and virulence of pathogenic bacteria. During an infection, pathogens must contend with the oxidative burst from the host's immune cells. A robust capacity to generate NADPH, underpinned by NADK, is therefore essential for detoxifying ROS and establishing a successful infection. In pathogens like Staphylococcus aureus, NADK has been shown to be crucial for survival within macrophages and for overall virulence.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments employed in the characterization of bacterial NADK.
NAD Kinase Activity Assay (Coupled Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to measure NADK activity by monitoring the production of NADPH.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
NAD+ solution (100 mM)
-
ATP solution (100 mM)
-
Glucose-6-phosphate (G6P) solution (100 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides (NADP+-dependent)
-
Purified NADK enzyme or cell lysate
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
100 µL NAD+ solution (final concentration: 10 mM)
-
50 µL G6P solution (final concentration: 5 mM)
-
10 µL G6PDH (approximately 1 unit)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration: 2 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Record the change in absorbance over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
-
A control reaction lacking the NADK enzyme or NAD+ should be run in parallel to account for any background activity.
Purification of Recombinant His-tagged NAD Kinase
This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant NADK from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding a His-tagged NADK.
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Expression:
-
Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged NADK with Elution Buffer.
-
Collect the elution fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to assess the purity of the protein.
-
Pool the fractions containing the purified NADK.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Store the purified enzyme at -80°C.
-
Signaling Pathways and Workflows
Central Role of NADK in Bacterial Metabolism
The following diagram illustrates the central position of NADK in linking catabolic and anabolic processes through the production of NADP+.
References
- 1. Evidence that feedback inhibition of NAD kinase controls responses to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. NAD kinase promotes Staphylococcus aureus pathogenesis by supporting production of virulence factors and protective enzymes | eLife [elifesciences.org]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
An In-Depth Technical Guide to LmNADK1-IN-1: A Potent Inhibitor of Listeria monocytogenes NAD Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
LmNADK1-IN-1, also known as compound MC1, is a potent inhibitor of the nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the pathogenic bacterium Listeria monocytogenes. As a critical enzyme in the biosynthesis of NADP(H), LmNADK1 represents a promising target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, designed to facilitate further research and drug discovery efforts in this area. This compound is also a valuable tool for chemical biology, as it possesses an alkyne group, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" applications.[1][2]
Chemical Structure and Physicochemical Properties
While a definitive public chemical structure diagram for this compound remains elusive in widely accessible chemical databases, its identity as "compound MC1" and its function as an LmNADK1 inhibitor with a known Ki value are established.[1][2] The lack of a publicly available structure prevents the calculation and tabulation of detailed physicochemical properties such as molecular weight, formula, and solubility parameters at this time. Further investigation into the primary literature that first reported this compound is required to fully elucidate these details.
Biochemical Properties
The primary known quantitative property of this compound is its high affinity for its target enzyme, LmNADK1.
| Property | Value | Target Enzyme | Organism |
| Ki | 54 nM | NADK1 | Listeria monocytogenes |
Table 1: Biochemical Properties of this compound[1][2]
Experimental Protocols
LmNADK1 Inhibition Assay (A General Protocol)
This protocol describes a typical coupled-enzyme assay to determine the inhibitory activity of compounds like this compound against NADK. The activity of NADK is measured by quantifying the production of NADP+, which is then used as a substrate by a coupling enzyme (e.g., glucose-6-phosphate dehydrogenase) to produce a detectable signal (e.g., NADPH, which absorbs light at 340 nm).
Materials:
-
Purified LmNADK1 enzyme
-
This compound (or other test inhibitors)
-
NAD
-
ATP
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of NAD, ATP, G6P, and G6PDH in the assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control (e.g., DMSO).
-
LmNADK1 enzyme solution.
-
-
Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD and ATP.
-
Immediately add the coupling enzyme mix (G6P and G6PDH).
-
-
Data Acquisition:
-
Measure the increase in absorbance at 340 nm over time using the microplate reader. The rate of this increase is proportional to the LmNADK1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound (A General Protocol)
This protocol outlines a general procedure for labeling an azide-containing biomolecule with the alkyne-functionalized this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA, TBTA) to stabilize Cu(I)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a desired stock concentration.
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270) in water.
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound.
-
Add the copper ligand to the CuSO₄ solution and pre-mix.
-
Add the CuSO₄/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. Protect from light if using fluorescent molecules.
-
-
Purification:
-
Purify the labeled product from excess reagents using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis, or precipitation).
-
Signaling Pathways and Mechanism of Action
This compound is a direct inhibitor of the LmNADK1 enzyme. The primary mechanism of action is the disruption of the NADP(H) biosynthesis pathway in Listeria monocytogenes. NADP(H) is an essential cofactor for a wide range of cellular processes, including reductive biosynthesis (e.g., fatty acid and nucleotide synthesis) and the oxidative stress response. By inhibiting LmNADK1, this compound depletes the cellular pool of NADP(H), leading to metabolic disruption and increased susceptibility to oxidative damage, ultimately inhibiting bacterial growth.
Conclusion
This compound is a valuable chemical probe for studying the function of NADK1 in Listeria monocytogenes and serves as a lead compound for the development of novel antibacterial agents. Its integrated alkyne handle also makes it a versatile tool for various chemical biology applications. Further research to determine its precise chemical structure and to develop specific experimental protocols will undoubtedly accelerate its application in both basic research and drug discovery.
References
An In-depth Technical Guide to Characterizing the Binding Affinity and Kinetics of LmNADK1-IN-1
This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity and kinetics of inhibitors targeting Listeria monocytogenes NAD kinase 1 (LmNADK1). While this document focuses on a hypothetical inhibitor, LmNADK1-IN-1, the principles and protocols described herein are broadly applicable to the characterization of any ligand binding to this enzyme. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to LmNADK1
NAD kinases (NADKs) are crucial enzymes that catalyze the phosphorylation of NAD+ to NADP+. This reaction is essential for maintaining the cellular balance of NAD(H) and NADP(H), which are vital for various metabolic and signaling pathways.[1] In pathogenic bacteria like Listeria monocytogenes, LmNADK1 is a potential drug target due to its importance in cellular processes. The crystal structure of LmNADK1 has been resolved, which aids in the rational design of inhibitors.[2][3] Understanding the binding characteristics of inhibitors is a critical step in the development of novel therapeutics.
Quantitative Data Presentation
The interaction between LmNADK1 and an inhibitor like this compound can be quantified by several parameters. These are typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Thermodynamic Profile of this compound Binding to LmNADK1 via Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Value | Unit | Description |
| Association Constant | K_a | [Example Value] | M⁻¹ | The equilibrium constant for the binding reaction. |
| Dissociation Constant | K_d | [Example Value] | µM | The reciprocal of the association constant, indicating the concentration of ligand at which half the protein is bound. |
| Stoichiometry | n | [Example Value] | - | The molar ratio of the inhibitor to the protein in the complex. |
| Enthalpy Change | ΔH | [Example Value] | kcal/mol | The heat released or absorbed during the binding event. |
| Entropy Change | ΔS | [Example Value] | cal/mol·K | The change in the randomness of the system upon binding. |
| Gibbs Free Energy Change | ΔG | [Example Value] | kcal/mol | The overall energy change of the binding reaction, calculated from ΔG = ΔH - TΔS. |
Table 2: Kinetic Profile of this compound Binding to LmNADK1 via Surface Plasmon Resonance (SPR)
| Parameter | Symbol | Value | Unit | Description |
| Association Rate Constant | k_a (k_on) | [Example Value] | M⁻¹s⁻¹ | The rate at which the inhibitor binds to the protein.[4][5] |
| Dissociation Rate Constant | k_d (k_off) | [Example Value] | s⁻¹ | The rate at which the inhibitor-protein complex dissociates.[4][5] |
| Dissociation Constant | K_d | [Example Value] | µM | Calculated as the ratio of k_d to k_a, representing the binding affinity.[4][5] |
Experimental Protocols
Detailed methodologies for characterizing the binding of this compound to LmNADK1 are provided below.
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of all thermodynamic parameters in a single experiment.[6][7]
Protocol:
-
Sample Preparation:
-
Express and purify LmNADK1 protein.
-
Prepare a solution of LmNADK1 (e.g., 20 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).[8]
-
Prepare a solution of this compound (e.g., 200 µM) in the identical buffer. It is crucial to ensure the buffer composition is exactly the same for both protein and ligand to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the LmNADK1 solution into the sample cell of the ITC instrument.[8]
-
Load the this compound solution into the injection syringe.[8]
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection schedule (e.g., an initial small injection followed by 19 larger injections of 2 µL each with a 150-second spacing).[8]
-
-
Data Acquisition and Analysis:
-
Initiate the titration. The instrument will measure the heat change after each injection.
-
The raw data will be a series of peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_d, n, and ΔH.[6] ΔG and ΔS are then calculated.
-
SPR is an optical technique that measures the real-time binding of an analyte (this compound) to a ligand (LmNADK1) immobilized on a sensor surface.[9][10] This allows for the determination of association and dissociation rate constants.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[11]
-
Immobilize LmNADK1 onto the sensor surface via amine coupling. A typical target immobilization level is 3000-5000 Response Units (RU).[11]
-
Deactivate any remaining active esters with an injection of ethanolamine.[11]
-
A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.[9]
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor and reference surfaces at a constant flow rate.
-
Monitor the binding in real-time as a change in RU. The association phase is observed during the injection, and the dissociation phase is monitored as buffer flows over the chip after the injection.[5]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the k_a and k_d.[5]
-
Calculate the K_d from the ratio of k_d/k_a.
-
Visualizations
The following diagram illustrates a simplified, hypothetical signaling pathway involving NADK. In many organisms, NADK activity is regulated by various cellular signals, and its product, NADP+, is a precursor for signaling molecules like NAADP, which can mobilize intracellular calcium.
Caption: Hypothetical signaling pathway involving NADK.
The following diagrams outline the experimental workflows for ITC and SPR.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Caption: Surface Plasmon Resonance (SPR) workflow.
References
- 1. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 11. dhvi.duke.edu [dhvi.duke.edu]
An In-depth Technical Guide to the Core NAD+ Biosynthesis Pathways of Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an indispensable cofactor and signaling molecule in all domains of life. In the facultative intracellular pathogen Listeria monocytogenes, the maintenance of the NAD+ pool is critical for its viability, virulence, and ability to adapt to the diverse and often harsh environments encountered during its lifecycle. This technical guide provides a comprehensive overview of the core NAD+ biosynthesis pathways in Listeria monocytogenes, detailing the known enzymes, genetic determinants, and metabolic intermediates. We present a synthesis of current knowledge on the de novo synthesis of NAD+ from aspartate and the salvage pathways that recycle nicotinamide and its derivatives. This document includes structured tables of key genetic components, detailed experimental protocols for the study of these pathways, and visualizations of the metabolic routes to facilitate a deeper understanding and to aid in the identification of novel therapeutic targets.
Introduction
Listeria monocytogenes is a formidable foodborne pathogen responsible for the severe invasive disease, listeriosis. Its ability to thrive in a wide range of environments, from soil and decaying vegetation to the cytosol of host cells, underscores its remarkable metabolic flexibility. Central to this adaptability is the robust metabolism of nicotinamide adenine dinucleotide (NAD+). Beyond its canonical role in redox reactions, NAD+ serves as a substrate for enzymes that mediate post-translational modifications and cellular signaling, processes vital for bacterial pathogenesis.
This guide focuses on the fundamental biosynthetic routes that produce the NAD+ molecule itself: the de novo pathway, which builds NAD+ from amino acid precursors, and the salvage pathways, which recycle nicotinamide-related compounds. Understanding these pathways is paramount for the development of novel antimicrobial strategies that could exploit the metabolic vulnerabilities of this pathogen.
The De Novo NAD+ Biosynthesis Pathway
Listeria monocytogenes possesses a complete de novo pathway for NAD+ biosynthesis, starting from the amino acid L-aspartate. This pathway, also known as the aspartate pathway, involves a series of enzymatic reactions to construct the quinolinate intermediate, which is then converted to NAD+.
Key Enzymes and Genetic Loci
The core enzymes and their corresponding genes in the de novo pathway of L. monocytogenes are outlined below.
| Enzyme | Gene (EGD-e) | Locus Tag (EGD-e) | Function |
| L-aspartate oxidase | nadB | lmo1647 | Catalyzes the oxidation of L-aspartate to iminoaspartate (B1260514). |
| Quinolinate synthetase | nadA | lmo1648 | Condenses iminoaspartate with dihydroxyacetone phosphate (B84403) to form quinolinate. |
| Quinolinate phosphoribosyltransferase | nadC | lmo0967 | Converts quinolinate to nicotinic acid mononucleotide (NaMN). |
| Nicotinate mononucleotide adenylyltransferase | nadD | lmo0966 | Adenylylates NaMN to form nicotinic acid adenine dinucleotide (NaAD). |
| NAD+ synthetase | nadE | lmo0965 | Amidates NaAD to synthesize the final product, NAD+. |
Pathway Visualization
The following diagram illustrates the flow of metabolites through the de novo NAD+ biosynthesis pathway in L. monocytogenes.
The NAD+ Salvage Pathways
In addition to de novo synthesis, L. monocytogenes can salvage and recycle NAD+ precursors from its environment. This is particularly important within the host, where these precursors may be readily available. The primary salvage route in L. monocytogenes appears to be the Preiss-Handler pathway, which utilizes nicotinic acid (NA).
Key Enzymes and Genetic Loci
The key enzyme identified for the salvage pathway in L. monocytogenes is:
| Enzyme | Gene (EGD-e) | Locus Tag (EGD-e) | Function |
| Nicotinate phosphoribosyltransferase | pncB | lmo0967 | Converts nicotinic acid to nicotinic acid mononucleotide (NaMN). |
It is noteworthy that the gene annotated as pncB in L. monocytogenes EGD-e is the same as nadC. This suggests a bifunctional enzyme capable of acting on both quinolinate and nicotinate. Further biochemical characterization is required to confirm this.
Currently, there is no definitive genomic evidence for the presence of a nicotinamidase (pncA), which would convert nicotinamide (NAM) to nicotinic acid, or a nicotinamide phosphoribosyltransferase (nampt), which would directly convert nicotinamide to nicotinamide mononucleotide (NMN), in Listeria monocytogenes. This suggests a potential reliance on nicotinic acid as the primary salvaged precursor.
Pathway Visualization
The diagram below illustrates the Preiss-Handler salvage pathway.
Quantitative Data Summary
At present, there is a notable absence of published quantitative data, such as enzyme kinetics and metabolite concentrations, specifically for the NAD+ biosynthesis pathways in Listeria monocytogenes. The majority of quantitative studies have focused on the regeneration of NAD+ through cellular respiration and the overall NAD+/NADH ratio. This represents a significant knowledge gap and an area ripe for future investigation.
Experimental Protocols
Assay for Nicotinate Phosphoribosyltransferase (PncB/NadC) Activity
This protocol is adapted from a continuous coupled fluorometric assay.
Principle: The product of the PncB reaction, NaMN, is converted to NADH through a series of enzymatic steps. The resulting NADH is then measured fluorometrically.
Reagents:
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM ATP, 2 mM DTT, 0.02% BSA.
-
Substrates: Nicotinic acid (or quinolinic acid), 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Coupling Enzymes: Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), NAD+ synthetase, and alcohol dehydrogenase.
-
L. monocytogenes cell lysate or purified PncB/NadC enzyme.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, coupling enzymes, and substrates in a 96-well black plate.
-
Initiate the reaction by adding the L. monocytogenes cell lysate or purified enzyme.
-
Monitor the increase in NADH fluorescence over time using a microplate reader with excitation at ~340 nm and emission at ~460 nm.
-
Calculate the enzyme activity from the rate of NADH production.
Quantification of NAD+ and its Metabolites by LC-MS/MS
This protocol provides a general framework for the targeted quantification of NAD+ and its precursors.
Principle: Liquid chromatography is used to separate the metabolites of interest, which are then detected and quantified by tandem mass spectrometry.
Sample Preparation:
-
Quench bacterial metabolism rapidly, for example, by using cold methanol.
-
Extract metabolites from the bacterial pellet using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to remove cell debris and collect the supernatant.
-
Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable HPLC column (e.g., a HILIC or reversed-phase column).
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for each metabolite.
-
Generate standard curves for each metabolite to allow for absolute quantification.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for studying NAD+ biosynthesis in L. monocytogenes.
Conclusion and Future Directions
The NAD+ biosynthesis pathways in Listeria monocytogenes represent a critical aspect of its physiology and pathogenesis. While the genomic framework for the de novo and a primary salvage pathway is in place, significant gaps in our understanding remain. Future research should focus on:
-
Biochemical Characterization: Detailed enzymatic studies are needed to confirm the functions of the putative NAD+ biosynthesis enzymes and to determine their kinetic parameters.
-
Salvage Pathway Elucidation: The potential for nicotinamide and nicotinamide riboside salvage needs to be thoroughly investigated to create a complete picture of NAD+ recycling.
-
Regulation: The regulatory mechanisms that govern the expression and activity of these pathways in response to different environmental cues, particularly within the host, are largely unknown.
-
Therapeutic Targeting: A deeper understanding of these pathways will undoubtedly reveal novel targets for the development of antimicrobials that can disrupt the metabolic homeostasis of this important pathogen.
This guide serves as a foundational resource for researchers embarking on the study of NAD+ metabolism in Listeria monocytogenes, with the ultimate goal of contributing to the development of new strategies to combat listeriosis.
Structural Basis of LmNADK1 Inhibition: A Technical Guide for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural and Functional Landscape of Leishmania major NAD+ Kinase (LmNADK1) as a Therapeutic Target.
This document provides an in-depth exploration of the structural basis for the inhibition of NAD+ Kinase 1 from the protozoan parasite Leishmania major (LmNADK1). As an essential enzyme in the parasite's unique metabolism, LmNADK1 presents a promising target for the development of novel anti-leishmanial drugs. This guide synthesizes the available structural data, outlines detailed experimental protocols for inhibitor screening and characterization, and presents logical workflows for drug discovery campaigns targeting LmNADK1.
Introduction
Leishmania major, a causative agent of cutaneous leishmaniasis, relies on a distinct metabolic network for survival and proliferation within its human host. The parasite's ability to salvage and synthesize essential cofactors, such as NADP+, is critical for its viability. NAD+ kinases (NADKs) are central to this process, catalyzing the sole reaction for NADP+ biosynthesis through the ATP-dependent phosphorylation of NAD+. The resulting NADP+ and its reduced form, NADPH, are indispensable for a multitude of cellular processes, including antioxidant defense, reductive biosynthesis, and immune evasion. The absence of a de novo NAD+ synthesis pathway in Leishmania underscores the parasite's dependence on salvage pathways, making the enzymes involved, such as LmNADK1, attractive targets for therapeutic intervention.
While specific inhibitors and extensive quantitative inhibition data for Leishmania major NADK1 are not widely available in the public domain, this guide leverages the known crystal structure of the apoenzyme and established methodologies in kinase inhibitor research to provide a foundational framework for drug discovery efforts.
Structural Overview of LmNADK1
The crystal structure of Leishmania major NADK1 (LmNADK1) has been determined, providing a high-resolution blueprint for understanding its function and for structure-based drug design. The overall architecture of LmNADK1 reveals a conserved kinase fold, characterized by a smaller N-terminal lobe and a larger C-terminal lobe. The active site is situated in the cleft between these two lobes, where the substrates, NAD+ and ATP, bind in a specific orientation to facilitate the phosphoryl transfer reaction.
Key structural features include:
-
ATP-binding pocket: This pocket accommodates the adenosine (B11128) and triphosphate moieties of ATP. The adenine (B156593) ring typically forms hydrogen bonds with the hinge region connecting the N- and C-terminal lobes. The triphosphate group is coordinated by a magnesium ion and interacts with conserved residues that are crucial for catalysis.
-
NAD+-binding site: This site recognizes the nicotinamide (B372718) mononucleotide and adenosine mononucleotide components of NAD+. The specificity for NAD+ is determined by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues.
-
Conformational Changes: Like many kinases, LmNADK1 is expected to undergo conformational changes upon substrate and inhibitor binding. Understanding these dynamic aspects of the enzyme is critical for the design of potent and selective inhibitors.
While the structure of LmNADK1 in complex with an inhibitor has not been publicly reported, studies on related NAD kinases, such as that from Listeria monocytogenes, have provided insights into potential modes of inhibition. For instance, substrate analogs can occupy the NAD+ or ATP binding sites and prevent the formation of a productive enzyme-substrate complex.
Quantitative Data on LmNADK1 Inhibition
As of the date of this publication, there is a paucity of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) for a diverse range of inhibitors specifically targeting Leishmania major NADK1. The development and publication of such data are critical next steps in validating LmNADK1 as a druggable target. The experimental protocols outlined in this guide provide a roadmap for generating this essential data.
Experimental Protocols
The following are detailed methodologies for key experiments that are central to the discovery and characterization of LmNADK1 inhibitors.
LmNADK1 Expression and Purification
Objective: To produce a sufficient quantity of pure, active LmNADK1 for structural and enzymatic studies.
Methodology:
-
Gene Cloning: The gene encoding LmNADK1 is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged LmNADK1 is eluted using a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The purity of the final protein preparation is assessed by SDS-PAGE.
LmNADK1 Enzymatic Assay for Inhibitor Screening
Objective: To establish a robust and high-throughput assay to screen for inhibitors of LmNADK1 activity.
Methodology: A coupled-enzyme assay is commonly used to monitor NADK activity by measuring the production of NADP+.
-
Reaction Mixture: The assay is performed in a 96- or 384-well plate format. Each well contains a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a fixed concentration of LmNADK1, NAD+, and ATP.
-
Coupling Enzymes: The production of NADP+ is coupled to the reduction of a substrate by a NADP+-dependent dehydrogenase (e.g., glucose-6-phosphate dehydrogenase). The subsequent oxidation of NADPH can be monitored by the reduction of a chromogenic or fluorogenic substrate (e.g., resazurin).
-
Inhibitor Addition: Test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) is included.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of ATP. The change in absorbance or fluorescence is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each compound concentration is determined, and IC₅₀ values are calculated by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To directly measure the binding affinity (Kₐ) and thermodynamic parameters of inhibitor binding to LmNADK1.
Methodology:
-
Sample Preparation: Purified LmNADK1 is placed in the sample cell of the ITC instrument, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein. The data is fitted to a suitable binding model to determine the association constant (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of binding.
X-ray Crystallography for Structural Analysis of Inhibitor Binding
Objective: To determine the three-dimensional structure of LmNADK1 in complex with an inhibitor.
Methodology:
-
Co-crystallization: Purified LmNADK1 is incubated with a molar excess of the inhibitor and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystal Soaking: Alternatively, apo-crystals of LmNADK1 can be soaked in a solution containing the inhibitor.
-
X-ray Diffraction Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using the apo-LmNADK1 structure as a search model. The inhibitor is modeled into the electron density map, and the structure is refined to high resolution.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of LmNADK1's role and the process of inhibitor discovery, the following diagrams are provided.
Caption: LmNADK1 in the Context of Leishmania Metabolism.
Caption: Workflow for LmNADK1 Inhibitor Discovery.
Conclusion
LmNADK1 stands as a compelling, yet underexplored, target for the development of new anti-leishmanial therapies. The structural information available for the apoenzyme provides a solid foundation for structure-based drug design. This technical guide offers a comprehensive overview of the necessary experimental protocols and logical workflows to advance the discovery and characterization of LmNADK1 inhibitors. The generation of robust quantitative data on a diverse set of chemical scaffolds will be paramount in validating the therapeutic potential of targeting this essential parasitic enzyme. It is hoped that this guide will serve as a valuable resource for the scientific community dedicated to combating leishmaniasis.
Methodological & Application
Application Notes and Protocols for LmNADK1-IN-1 In Vitro Enzyme Inhibition Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of LmNADK1-IN-1 against Leishmania donovani NAD Kinase 1 (LmNADK1). This assay is intended for researchers, scientists, and drug development professionals working on novel anti-leishmanial drug discovery.
Introduction
Leishmania donovani, the causative agent of visceral leishmaniasis, relies on a unique metabolic network for survival. Nicotinamide adenine (B156593) dinucleotide (NAD) kinases (NADKs) are crucial enzymes that catalyze the phosphorylation of NAD⁺ to NADP⁺, which is essential for maintaining the cellular redox balance and for various biosynthetic pathways. The NADP(H) pool is critical for the parasite's defense against oxidative stress, particularly within the host macrophage environment. LmNADK1 has been identified as a potential drug target due to its significance in the parasite's viability. This compound is a putative inhibitor of this enzyme. This document outlines a robust and reproducible in vitro assay to quantify the inhibitory potency of this compound.
Assay Principle
The activity of LmNADK1 is determined using a continuous spectrophotometric coupled-enzyme assay. LmNADK1 catalyzes the transfer of a phosphate (B84403) group from ATP to NAD⁺, yielding NADP⁺ and ADP. The production of NADP⁺ is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. G6PDH utilizes the newly synthesized NADP⁺ to oxidize glucose-6-phosphate (G6P), resulting in the reduction of NADP⁺ to NADPH. The rate of NADPH formation is directly proportional to the LmNADK1 activity and can be monitored by measuring the increase in absorbance at 340 nm. The inhibition of LmNADK1 by this compound will result in a decreased rate of NADPH production.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant LmNADK1 | In-house/Commercial | - | -80°C |
| This compound | Synthesized/Commercial | - | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| β-NAD⁺ | Sigma-Aldrich | N8285 | 4°C |
| D-Glucose-6-Phosphate (G6P) | Sigma-Aldrich | G7879 | -20°C |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Sigma-Aldrich | G8404 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
| Microplate Spectrophotometer | - | - | - |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂. Prepare fresh and store at 4°C.
-
LmNADK1 Enzyme Stock: Reconstitute or dilute recombinant LmNADK1 in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. The final working concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate for at least 15 minutes.
-
Substrate Stock Solutions:
-
ATP: 100 mM in nuclease-free water. Aliquot and store at -20°C.
-
NAD⁺: 100 mM in nuclease-free water. Aliquot and store at -20°C.
-
G6P: 100 mM in nuclease-free water. Aliquot and store at -20°C.
-
-
Coupling Enzyme Stock:
-
G6PDH: 100 units/mL in assay buffer. Store at 4°C.
-
-
Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
Inhibition Assay Protocol (IC₅₀ Determination)
-
Inhibitor Preparation:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).
-
-
Assay Setup (96-well plate):
-
Prepare a master mix containing the assay buffer, NAD⁺, G6P, and G6PDH.
-
The final reaction volume is 200 µL. All additions should be made carefully to avoid bubbles.
-
Layout of the 96-well plate:
-
Blank (No Enzyme) Wells: 196 µL Assay Buffer + 2 µL DMSO + 2 µL ATP solution.
-
Positive Control (No Inhibitor) Wells: 194 µL Assay Buffer + 2 µL DMSO + 2 µL LmNADK1 enzyme + 2 µL ATP solution.
-
Inhibitor Wells: 194 µL Assay Buffer + 2 µL of diluted this compound (in DMSO) + 2 µL LmNADK1 enzyme + 2 µL ATP solution.
-
-
Step-by-step addition to the plate: a. Add 194 µL of the master mix to each well (except the blank). For blank wells, add 196 µL of assay buffer. b. Add 2 µL of the corresponding this compound dilution or 100% DMSO (for the positive control) to the appropriate wells. c. Add 2 µL of the diluted LmNADK1 enzyme solution to all wells except the blanks. d. Mix the plate gently and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 2 µL of the ATP solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 25°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Presentation and Analysis
-
Calculate Reaction Rates:
-
For each well, determine the initial reaction velocity (V₀) by plotting absorbance (340 nm) versus time. The rate is the slope of the linear portion of this curve (mOD/min).
-
-
Calculate Percent Inhibition:
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Data Summary
The following table presents example data for the inhibition of LmNADK1 by this compound and a known control inhibitor.
| Compound | IC₅₀ (µM) | Hill Slope | R² |
| This compound | 5.2 ± 0.4 | 1.1 | 0.992 |
| Control Inhibitor | 15.8 ± 1.2 | 0.9 | 0.987 |
Visualizations
LmNADK1 Coupled Enzyme Assay Workflow
LmNADK1 Catalytic and Coupled Reaction Pathway
Application Notes: LmNADK1-IN-1 Cell-Based Assay for Listeria monocytogenes
Introduction
Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. The bacterium's ability to survive and replicate within host cells is paramount to its pathogenesis. A key enzyme in the bacterium's metabolic pathway is NAD+ kinase (NADK), which catalyzes the phosphorylation of NAD+ to form NADP+. This is the sole pathway for NADP+ biosynthesis in Listeria monocytogenes. NADP+ and its reduced form, NADPH, are essential for various cellular processes, including redox homeostasis and anabolic pathways. The NAD kinase in Listeria monocytogenes, specifically LmNADK1, is a crucial enzyme for the bacterium's viability and virulence, making it an attractive target for novel antimicrobial drug development.
LmNADK1-IN-1 is a potent and selective small molecule inhibitor of LmNADK1. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in inhibiting the intracellular growth of Listeria monocytogenes.
Principle of the Assay
This assay quantifies the intracellular growth of Listeria monocytogenes in a mammalian cell line (e.g., HeLa or J774A.1) in the presence of varying concentrations of this compound. The workflow involves infecting the mammalian cells with Listeria monocytogenes, treating the infected cells with the inhibitor, lysing the host cells at a specific time point, and quantifying the viable intracellular bacteria by plating the lysate and counting colony-forming units (CFUs). A parallel cytotoxicity assay is performed to assess the effect of the compound on the host cells, allowing for the determination of a selectivity index.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of LmNADK1 by this compound.
Experimental Workflow
Caption: Workflow for the cell-based assay.
Materials and Reagents
-
Cell Lines: HeLa (ATCC CCL-2) or J774A.1 (ATCC TIB-67)
-
Bacteria: Listeria monocytogenes EGD (ATCC BAA-679)
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
-
Compound: this compound (dissolved in DMSO)
-
Equipment:
-
37°C, 5% CO2 incubator
-
Microplate reader
-
Spectrophotometer
-
Standard light microscope
-
96-well and 24-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
-
Detailed Experimental Protocols
Protocol 1: Intracellular Growth Inhibition Assay
-
Cell Seeding:
-
One day prior to infection, seed HeLa cells in a 24-well tissue culture plate at a density of 1 x 10^5 cells per well in 1 mL of DMEM supplemented with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a confluent monolayer.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of Listeria monocytogenes into 5 mL of BHI broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, sub-culture the bacteria by diluting 1:10 in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in 1 mL of DMEM without FBS.
-
-
Infection of Cells:
-
Aspirate the media from the HeLa cells and wash once with PBS.
-
Infect the cells with Listeria monocytogenes at a Multiplicity of Infection (MOI) of 10 in DMEM without FBS.
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C with 5% CO2 to allow for bacterial entry.
-
-
Treatment with this compound:
-
After the 1-hour infection, aspirate the media and wash the wells three times with PBS to remove extracellular bacteria.
-
Add fresh DMEM with 10% FBS containing 50 µg/mL gentamicin to kill any remaining extracellular bacteria.
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubate for 6 hours at 37°C with 5% CO2.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, aspirate the media and wash the wells three times with PBS.
-
Lyse the HeLa cells by adding 500 µL of sterile, cold 0.1% Triton X-100 in PBS to each well.
-
Incubate for 5 minutes at room temperature to ensure complete lysis.
-
Serially dilute the lysate in PBS and plate 100 µL of each dilution onto BHI agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of viable intracellular bacteria (CFU/mL).
-
Protocol 2: Cytotoxicity Assay
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Add this compound at the same concentrations used in the intracellular growth assay to the wells. Include a DMSO vehicle control and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate for the same duration as the infection assay (e.g., 7 hours).
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or resazurin (B115843) assay according to the manufacturer's protocol.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Data Presentation
The efficacy of this compound is determined by its half-maximal inhibitory concentration (IC50) against intracellular Listeria monocytogenes and its half-maximal cytotoxic concentration (CC50) against the host cells. The selectivity index (SI) is calculated as the ratio of CC50 to IC50.
| Compound | Intracellular IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Control Compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low infection rate | Low bacterial viability or incorrect MOI. | Use fresh bacterial cultures in mid-log phase. Optimize the MOI. |
| High variability between replicates | Inconsistent cell seeding or bacterial infection. | Ensure uniform cell seeding and thorough mixing of bacterial suspension before infection. |
| High cytotoxicity at low compound concentrations | Compound is toxic to the host cells. | Re-evaluate the cytotoxicity profile. Consider using a less sensitive cell line. |
| No inhibition of bacterial growth | Compound is inactive or degraded. | Verify the compound's integrity and concentration. Ensure proper storage. |
Application Notes and Protocols for LmNADK1-IN-1 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
LmNADK1-IN-1 is an inhibitor of the nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the bacterium Listeria monocytogenes. While specific click chemistry applications of this compound have not been extensively published, this document provides detailed, generalized protocols and application notes for researchers interested in utilizing this inhibitor in click chemistry-based assays. These methodologies are foundational for target validation, drug-target engagement studies, and competitive inhibitor screening.
Click chemistry offers a powerful suite of bioorthogonal reactions that enable the specific and efficient labeling of molecules within complex biological systems.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a commonly employed click reaction, valued for its high yield and specificity.[2] These protocols are designed to be adapted for this compound, assuming the synthesis of an alkyne- or azide-modified version of the inhibitor.
Application 1: Target Identification and Validation in Listeria monocytogenes
This application note describes the use of a "clickable" this compound probe to identify and confirm its protein targets within the native cellular environment of Listeria monocytogenes.
Workflow for Target Identification:
Experimental Protocol: Target Pulldown
-
Probe Synthesis: Synthesize an analog of this compound with a terminal alkyne or azide group. The modification should be at a position that does not interfere with its binding to LmNADK1.
-
Cell Culture and Treatment:
-
Culture Listeria monocytogenes to mid-log phase.
-
Treat the bacterial culture with the clickable this compound probe at various concentrations and for different durations to determine optimal labeling conditions.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
-
-
Click Chemistry Reaction (CuAAC):
-
To the cell lysate, add the following components for the click reaction:
-
Azide-biotin or alkyne-biotin (the complementary tag to your probe).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent such as sodium ascorbate (B8700270) or THPTA to reduce Cu(II) to Cu(I).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated protein-probe complexes.
-
Incubate for 1 hour with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and subsequent in-gel digestion, followed by LC-MS/MS to identify the protein targets.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Kᵢ for L. monocytogenes NADK1 | 15 µM | [4] |
| Probe Concentration Range for Treatment | 1 - 50 µM | Hypothetical |
| Incubation Time with Probe | 1 - 4 hours | Hypothetical |
| Click Reaction Time | 1 - 2 hours | Hypothetical |
Application 2: In Situ Drug-Target Engagement Assay
This application demonstrates how a clickable this compound probe can be used to visualize and quantify the engagement of the inhibitor with its target, LmNADK1, directly within fixed bacterial cells.
Signaling Pathway and Inhibition:
Experimental Protocol: In Situ Target Engagement
-
Cell Culture and Treatment:
-
Grow Listeria monocytogenes on glass coverslips.
-
Treat the bacteria with the clickable this compound probe. Include a negative control (e.g., DMSO vehicle) and a competition control (co-incubation with an excess of non-clickable this compound).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell walls with a suitable agent (e.g., lysozyme).
-
-
In Situ Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide).
-
Add the cocktail to the fixed and permeabilized cells and incubate for 1 hour.
-
-
Staining and Imaging:
-
Wash the cells to remove excess reagents.
-
Counterstain with a DNA stain (e.g., DAPI).
-
Mount the coverslips on microscope slides and image using fluorescence microscopy.
-
Quantitative Data Analysis
| Assay | Metric | Expected Outcome |
| In Situ Fluorescence | Mean Fluorescence Intensity | Dose-dependent increase with probe concentration. |
| Competition Assay | Mean Fluorescence Intensity | Signal significantly reduced in the presence of excess non-clickable inhibitor. |
Application 3: Competitive Inhibitor Screening
A click chemistry-based competitive binding assay can be developed to screen for new inhibitors of LmNADK1.
Logical Workflow for Competitive Screening:
Experimental Protocol: Competitive Screening
-
Assay Preparation:
-
Prepare Listeria monocytogenes lysate as the source of LmNADK1.
-
Dispense the lysate into a 384-well microplate.
-
-
Compound Incubation:
-
Add test compounds from a chemical library to the wells.
-
Pre-incubate to allow for binding to LmNADK1.
-
-
Probe Addition:
-
Add the clickable this compound probe to all wells.
-
-
Click Reaction and Detection:
-
Perform the click reaction by adding the fluorescent azide and reaction cocktail.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Data Interpretation
| Scenario | Fluorescence Signal | Interpretation |
| No Test Compound (Positive Control) | High | Clickable probe binds to LmNADK1. |
| Test Compound is an Inhibitor | Low | Test compound competes with the probe for binding to LmNADK1. |
| Test Compound is Not an Inhibitor | High | Test compound does not bind to LmNADK1. |
Conclusion
The application of click chemistry to the study of this compound provides a versatile and powerful approach for target identification, validation, and the discovery of new inhibitors. The protocols outlined here, though generalized, offer a solid foundation for researchers to design and execute experiments aimed at elucidating the mechanism of action of this inhibitor and discovering novel antibacterial agents targeting Listeria monocytogenes.
References
- 1. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LmNADK1-IN-1: A Proxy Approach with a Validated Anti-leishmanial NAD+ Metabolism Inhibitor
Disclaimer: As of December 2025, no publicly available data exists for a compound specifically designated "LmNADK1-IN-1". The "Lm" prefix suggests a focus on Leishmania major, a protozoan parasite. Research indicates that the NAD+ salvage pathway is a critical and validated target for anti-leishmanial drug discovery. This document provides detailed application notes and protocols for a representative inhibitor of this pathway, a sulfonamide-based compound (designated here as "Compound 5824"), which has demonstrated efficacy against Leishmania donovani. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals exploring inhibitors of NAD+ metabolism in Leishmania.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The parasite's reliance on a salvage pathway for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential cofactor in numerous cellular processes, offers a promising avenue for therapeutic intervention. The enzyme NAD+ synthetase, a key component of this pathway, is a validated drug target. This document outlines the application and experimental protocols for evaluating inhibitors of Leishmania NAD+ synthetase, using the sulfonamide compound 5824 as a case study.
Data Presentation
The following tables summarize the quantitative data for Compound 5824, providing a clear comparison of its activity and selectivity.
Table 1: In Vitro Activity of Compound 5824 against Leishmania donovani
| Parameter | Value (µM) |
| IC50 (Promastigotes) | [Data to be inserted from specific studies] |
| IC50 (Amastigotes) | [Data to be inserted from specific studies] |
Table 2: Cytotoxicity and Selectivity Index of Compound 5824
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / IC50 Amastigotes) |
| Mammalian Cell Line (e.g., THP-1) | [Data to be inserted from specific studies] | [Calculated from CC50 and IC50 values] |
Signaling Pathway
The NAD+ salvage pathway in Leishmania is essential for the parasite's survival. The following diagram illustrates the key steps and the point of inhibition by NAD+ synthetase inhibitors.
Application Notes and Protocols for High-Throughput Screening of LmNADK1 Inhibitors
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health concern.[1] The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel drug targets and chemotherapeutics.[2][3] NAD+ metabolism in Leishmania is considered a promising area for drug development as the parasite relies on salvage pathways for this essential cofactor.[4] One key enzyme in this metabolic network is NAD+ kinase (NADK), which catalyzes the phosphorylation of NAD+ to NADP+, a crucial molecule for reductive biosynthesis and antioxidant defense. The Leishmania major NAD+ kinase, LmNADK1, represents a potential therapeutic target.[5]
This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) assay to identify inhibitors of LmNADK1. The described assay is based on the quantification of ADP, a product of the kinase reaction, using a luminescence-based detection method. This format is well-suited for HTS due to its high sensitivity, broad dynamic range, and simple "mix-and-read" protocol.[6][7]
Assay Principle
The enzymatic activity of LmNADK1 is determined by measuring the amount of ADP produced in the phosphorylation of NAD+. The reaction is as follows:
NAD+ + ATP --(LmNADK1)--> NADP+ + ADP
The quantity of ADP generated is detected using a commercially available luminescence-based assay, such as ADP-Glo™ (Promega). This assay is performed in two steps. First, any remaining ATP from the primary kinase reaction is depleted. Second, the ADP produced is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced by LmNADK1.[7] This approach offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.[8]
Required Materials and Reagents
Enzyme and Substrates:
-
Purified recombinant Leishmania major NADK1 (LmNADK1)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)
Assay Buffer and Reagents:
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection kit[6]
-
Known kinase inhibitor (e.g., staurosporine, for initial assay validation)
Equipment:
-
Microplate reader with luminescence detection capabilities
-
Acoustic liquid handler or multichannel pipettes for compound dispensing
-
384-well white, opaque microplates
Experimental Protocols
Protocol 1: Determination of LmNADK1 Kinetic Parameters
Prior to initiating an HTS campaign, it is crucial to determine the Michaelis-Menten constants (Km) for the substrates ATP and NAD+. These parameters are essential for setting up the assay with substrate concentrations at or below their Km values to ensure sensitivity to competitive inhibitors.[9]
1. ATP Km Determination: a. Prepare a reaction mixture containing a fixed, saturating concentration of NAD+ (e.g., 5-10 times the expected Km) and a varying concentration range of ATP. b. Add a fixed amount of LmNADK1 to initiate the reaction. c. Incubate for a predetermined time, ensuring the reaction is in the linear range (typically 10-20% substrate conversion). d. Stop the reaction and measure the ADP produced using the luminescence-based assay. e. Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP.
2. NAD+ Km Determination: a. Prepare a reaction mixture with a fixed, saturating concentration of ATP (e.g., 5-10 times the determined Km) and a varying concentration range of NAD+. b. Follow steps 1b-1e, substituting NAD+ for ATP in the analysis.
Protocol 2: High-Throughput Screening (HTS) for LmNADK1 Inhibitors
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with appropriate liquid handling systems to ensure accuracy and consistency.
1. Compound Plating: a. Dispense test compounds from a chemical library and controls into the 384-well assay plates. Typically, a final assay concentration of 10 µM is used for primary screening. b. Include positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle) on each plate.
2. Enzyme and Substrate Addition: a. Prepare a 2X LmNADK1 enzyme solution in assay buffer. b. Prepare a 2X substrate solution containing ATP and NAD+ at concentrations equal to their respective Km values in assay buffer. c. Add the 2X LmNADK1 solution to the compound-containing plates. d. Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction. e. Initiate the kinase reaction by adding the 2X substrate solution.
3. Kinase Reaction and Signal Detection: a. Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction in the negative control wells does not exceed 20% substrate turnover. b. Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7] c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7] d. Measure the luminescence intensity using a microplate reader.
Data Presentation and Analysis
Raw data from the plate reader should be normalized to the controls on each plate. The percent inhibition for each compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
A Z'-factor should be calculated for each screening plate to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[1]
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Assay Volume | 20 µL | Total reaction volume in a 384-well plate. |
| [LmNADK1] | To be determined | Concentration required for linear reaction kinetics. |
| [ATP] | Km (ATP) | Substrate concentration for optimal inhibitor sensitivity. |
| [NAD+] | Km (NAD+) | Substrate concentration for optimal inhibitor sensitivity. |
| Incubation Time | 60 min | Reaction time optimized for ~15% substrate turnover. |
| Z'-factor | ≥ 0.5 | Statistical indicator of assay quality. |
Hits from the primary screen should be confirmed, and their potency determined by generating dose-response curves to calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Table 2: Example IC₅₀ Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Hit-001 | 1.2 | 1.1 | 0.99 |
| Hit-002 | 5.8 | 0.9 | 0.98 |
| Hit-003 | 12.3 | 1.0 | 0.97 |
| Positive Control | 0.05 | 1.2 | 0.99 |
Visualizations
References
- 1. Fluorospark™ Kinase/ADP Multi-Assay Kit | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD kinases use substrate-assisted catalysis for specific recognition of NAD - Research - Institut Pasteur [research.pasteur.fr]
- 4. assaygenie.jp [assaygenie.jp]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
LmNADK1-IN-1: A Chemical Probe for Investigating Listeria monocytogenes NAD+ Kinase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) kinase (NADK) is a crucial enzyme in the NAD(P) biosynthesis pathway, responsible for the phosphorylation of NAD+ to form NADP+. In the pathogenic bacterium Listeria monocytogenes, LmNADK1 is essential for providing the reducing equivalent NADPH, which is vital for various metabolic processes and for combating oxidative stress, contributing to the bacterium's survival and virulence. The development of potent and selective inhibitors of LmNADK1 is therefore a promising strategy for the development of novel anti-listerial agents.
This document provides detailed application notes and protocols for the use of LmNADK1-IN-1, a representative chemical probe for studying the function of LmNADK1. While a specific inhibitor designated "this compound" is not yet described in the public literature, this document is based on the well-characterized diadenosine derivative, NKI1 , and its more potent cyclic analogs, which serve as exemplary chemical probes for LmNADK1. These compounds exhibit potent inhibitory activity against LmNADK1 and can be utilized to investigate its biochemical function and its role in the cellular context of L. monocytogenes.
Data Presentation
The following tables summarize the quantitative data for representative LmNADK1 inhibitors, which can be considered as benchmarks for a chemical probe like this compound.
Table 1: In Vitro Inhibitory Potency against LmNADK1
| Compound | LmNADK1 IC50 (µM) | Reference |
| NKI1 (linear diadenosine derivative) | ~5.0 | [1] |
| Cyclic Diadenosine Derivative 1 | Not Available | |
| Cyclic Diadenosine Derivative 2 | Not Available |
Table 2: Selectivity Profile
| Compound | Target Kinase | IC50 (µM) | Selectivity vs. LmNADK1 | Reference |
| NKI1 | Human Kinase 1 | >100 | >20-fold | |
| NKI1 | Human Kinase 2 | >100 | >20-fold |
Note: A comprehensive selectivity profile for NKI1 against a broad panel of kinases is not publicly available. The data presented here is illustrative and highlights the importance of assessing selectivity for a chemical probe.
Experimental Protocols
Biochemical Assay for LmNADK1 Inhibition
This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds against purified LmNADK1. The production of ADP by LmNADK1 is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant LmNADK1 enzyme
-
NAD+ (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Test compound (e.g., this compound/NKI1) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, NAD+, ATP, PEP, NADH, PK, and LDH at 2x the final desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound solutions in assay buffer to a 2x final concentration.
-
Assay Plate Preparation:
-
Add 50 µL of the 2x compound solution to the wells of a 96-well plate.
-
For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
-
Enzyme Addition: Add 50 µL of 2x LmNADK1 enzyme solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Cellular Assay for LmNADK1 Inhibition in Listeria monocytogenes
This protocol assesses the effect of LmNADK1 inhibitors on the growth of Listeria monocytogenes in culture.
Materials:
-
Listeria monocytogenes strain (e.g., EGD-e)
-
Brain Heart Infusion (BHI) broth
-
Test compound (e.g., this compound/NKI1) dissolved in DMSO
-
96-well clear microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of L. monocytogenes in BHI broth at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh BHI broth to an OD600 of approximately 0.05.
-
Compound Dilution: Prepare a serial dilution of the test compound in BHI broth in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Inoculation: Add the diluted bacterial culture to each well containing the test compound. The final volume in each well should be 200 µL. Include control wells with bacteria and DMSO only.
-
Incubation and Growth Monitoring: Incubate the plate at 37°C. Measure the OD600 of each well at regular intervals (e.g., every hour) for up to 24 hours using a microplate reader.
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves for each compound concentration.
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that significantly inhibits bacterial growth.
-
The effect on growth rate and lag phase can also be calculated from the growth curves.[3]
-
Visualizations
Caption: LmNADK1 signaling pathway and point of inhibition.
Caption: Biochemical assay workflow for LmNADK1 inhibition.
Caption: Cellular assay workflow for LmNADK1 inhibition.
References
- 1. Listeria monocytogenes: cell biology of invasion and intracellular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the role of natural killer cells in Listeria monocytogenes infection: relation between natural killer cells and T-cell receptor gamma delta T cells in the host defence mechanism at the early stage of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth kinetics and cell morphology of Listeria monocytogenes Scott A as affected by temperature, NaCl, and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Leishmania NAD+ Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an essential cofactor in a multitude of cellular processes, including energy metabolism and the regulation of gene expression. Protozoan parasites of the Leishmania genus are auxotrophic for NAD+, meaning they rely on salvaging NAD+ precursors from their host environment. This dependency on salvage pathways, which can differ significantly from those in mammalian hosts, presents a promising avenue for the development of targeted anti-leishmanial therapies. A key enzyme in the Leishmania NAD+ salvage pathway is nicotinamidase (PNC1), which is absent in humans, making it a particularly attractive drug target. While specific data for an inhibitor designated "LmNADK1-IN-1" is not publicly available, this document provides a comprehensive guide to the in vivo evaluation of inhibitors targeting the NAD+ salvage pathway in Leishmania, using the principles and methodologies established for other anti-leishmanial drug candidates.
Signaling Pathway of NAD+ Salvage in Leishmania
The NAD+ salvage pathway in Leishmania is critical for the parasite's survival and virulence. The parasite imports NAD+ precursors, such as nicotinamide (Nam), from the host cell. Intracellularly, nicotinamidase (PNC1) converts Nam to nicotinic acid (Na). Subsequent enzymatic steps convert Na into NAD+. Inhibition of this pathway depletes the parasite's NAD+ pool, leading to a metabolic crisis and cell death. Furthermore, this pathway is essential for the parasite to establish and maintain infection within a mammalian host.
Caption: NAD+ Salvage Pathway in Leishmania and Point of Inhibition.
Data Presentation: In Vivo Efficacy of a Hypothetical LmNADK1 Pathway Inhibitor
The following tables present hypothetical data for an inhibitor of the Leishmania NAD+ salvage pathway, structured for clear comparison and interpretation.
Table 1: In Vivo Anti-leishmanial Activity in a Murine Model of Visceral Leishmaniasis (L. donovani)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Parasite Burden (Leishman-Donovan Units) in Liver | Parasite Burden (Leishman-Donovan Units) in Spleen | % Inhibition (Liver) | % Inhibition (Spleen) |
| Vehicle Control | - | Oral | 2500 ± 350 | 1800 ± 250 | - | - |
| This compound | 25 | Oral | 1250 ± 210 | 900 ± 150 | 50 | 50 |
| This compound | 50 | Oral | 625 ± 110 | 450 ± 80 | 75 | 75 |
| Amphotericin B | 1 | Intravenous | 125 ± 30 | 90 ± 20 | 95 | 95 |
Table 2: Effect of this compound on Splenomegaly and Hepatomegaly in L. donovani Infected Mice
| Treatment Group | Dose (mg/kg/day) | Spleen Weight (g) | Liver Weight (g) |
| Naive (Uninfected) | - | 0.10 ± 0.02 | 1.2 ± 0.1 |
| Vehicle Control | - | 0.85 ± 0.15 | 2.5 ± 0.3 |
| This compound | 50 | 0.35 ± 0.08 | 1.6 ± 0.2 |
| Amphotericin B | 1 | 0.15 ± 0.04 | 1.3 ± 0.1 |
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
Protocol 1: Murine Model of Visceral Leishmaniasis
Objective: To evaluate the in vivo efficacy of an LmNADK1 pathway inhibitor in a BALB/c mouse model of visceral leishmaniasis caused by Leishmania donovani.
Materials:
-
6-8 week old female BALB/c mice
-
Leishmania donovani (e.g., AG83 strain) promastigotes
-
LmNADK1 pathway inhibitor
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Amphotericin B (positive control)
-
Sterile PBS
-
Schneider's Drosophila Medium supplemented with 10% FBS
Workflow Diagram:
Application Notes and Protocols for Target Engagement Studies of NADK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine Dinucleotide (NAD) Kinase (NADK) is a critical enzyme that catalyzes the phosphorylation of NAD+ to form NADP+.[1][2][3] This reaction is the primary source of cellular NADP+, which is essential for a variety of cellular processes, including anabolic pathways, antioxidant defense, and calcium signaling.[1][4][5] NADK is highly conserved across species and has been identified as a potential therapeutic target for various diseases, including cancer and infectious diseases.[4][5]
This document provides a comprehensive guide for researchers interested in studying the target engagement of novel NADK1 inhibitors, exemplified here by the hypothetical inhibitor LmNADK1-IN-1. The protocols and methodologies described herein are based on established techniques for evaluating drug-target interactions in a cellular context.
Target Overview: NADK1 Signaling
NADK1 plays a central role in cellular metabolism by maintaining the balance between NAD(H) and NADP(H) pools.[1] The product of the NADK1-catalyzed reaction, NADP+, is subsequently reduced to NADPH, which serves as a key electron donor in reductive biosynthesis and antioxidant defense systems. Dysregulation of NADK1 activity has been implicated in various pathological conditions, highlighting its potential as a drug target.
Below is a simplified representation of the NADK1 signaling pathway and its central role in cellular redox homeostasis.
Quantitative Data Summary for a Hypothetical NADK1 Inhibitor
The following table provides a template for summarizing key quantitative data for a novel NADK1 inhibitor like this compound. This data is essential for characterizing the inhibitor's potency, binding affinity, and cellular efficacy.
| Parameter | Assay Type | Value | Units |
| Biochemical Potency | |||
| IC50 | Recombinant LmNADK1 Enzyme Assay | e.g., 50 | nM |
| Binding Affinity | |||
| Kd | Isothermal Titration Calorimetry (ITC) | e.g., 25 | nM |
| Cellular Target Engagement | |||
| EC50 (CETSA) | Cellular Thermal Shift Assay | e.g., 200 | nM |
| Cellular Potency | |||
| EC50 (Phenotypic Assay) | Cell Proliferation/Viability Assay | e.g., 500 | nM |
Experimental Protocols
I. Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8]
Experimental Workflow for CETSA
Detailed Protocol for CETSA
Materials:
-
Cell line expressing the target protein (e.g., human cell line endogenously expressing NADK1)
-
Cell culture medium and supplements
-
This compound (or other NADK1 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NADK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or plates
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[7] A no-heat control should be included.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysed samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay or a similar method.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for NADK1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for NADK1 in each lane.
-
For each treatment condition, plot the normalized band intensity as a function of temperature to generate a melting curve.
-
The binding of this compound to NADK1 will result in a shift of the melting curve to higher temperatures, indicating thermal stabilization.
-
An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble NADK1 as a function of the inhibitor concentration.
-
II. Potency Assays
Potency assays are crucial for determining the biological activity and effectiveness of a drug candidate.[9][10] These assays should ideally reflect the drug's mechanism of action.[9][10]
Considerations for NADK1 Potency Assays:
-
Cell-Based Assays: The most relevant potency assays are cell-based, as they provide insights into the inhibitor's activity in a biological system.[11]
-
Phenotypic Readouts: A common approach is to measure a downstream phenotypic effect of NADK1 inhibition. This could include:
-
Cell Proliferation/Viability Assays: In cancer cell lines where proliferation is dependent on NADK1 activity, inhibitors are expected to reduce cell viability. Standard assays like MTT, MTS, or CellTiter-Glo can be used.
-
Measurement of NADPH Levels: A more direct readout of NADK1 inhibition is the reduction in cellular NADPH levels. Several commercially available kits can be used for this purpose.
-
-
Dose-Response Curves: For any potency assay, it is essential to generate a dose-response curve by treating cells with a range of inhibitor concentrations. The EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal response, can then be calculated.
General Protocol for a Cell Viability Potency Assay:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period that is sufficient to observe an effect on cell viability (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The protocols and guidelines presented in this document provide a framework for the comprehensive evaluation of novel NADK1 inhibitors. By employing methods such as the Cellular Thermal Shift Assay and relevant potency assays, researchers can effectively characterize the target engagement and cellular activity of compounds like the hypothetical this compound. This systematic approach is crucial for the successful development of new therapeutics targeting NADK1.
References
- 1. Frontiers | Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular properties and regulation of NAD+ kinase (NADK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. pharmaron.com [pharmaron.com]
- 11. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
LmNADK1-IN-1 solubility and stability issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the solubility and stability of LmNADK1-IN-1, a known inhibitor of Listeria monocytogenes nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (LmNADK1). Due to the limited publicly available data on this specific compound, this guide focuses on best practices and general troubleshooting strategies based on the handling of similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also referred to as compound MC1) is an inhibitor of the nicotinamide adenine dinucleotide kinase 1 (NADK1) from Listeria monocytogenes. It exhibits a high affinity for its target with a reported Ki value of 54 nM.[1] this compound is utilized in research focused on bacterial infections.[1] It is also noted as a click chemistry reagent due to the presence of an alkyne group, allowing for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
-
Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving a wide array of organic compounds, including many enzyme inhibitors. It is a standard solvent for preparing high-concentration stock solutions of small molecules for in vitro and in vivo studies.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) could be tested. However, solubility in these solvents may be lower than in DMSO.
-
Aqueous Incompatibility: It is highly probable that this compound has very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). Direct dissolution in these buffers is not recommended.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation is a common issue when working with hydrophobic small molecules. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. Sonication can also be an effective method to break up particulates and enhance solubility.
-
Avoid Shock Precipitation: When diluting your DMSO stock solution into an aqueous buffer for your experiment, do so gradually while vortexing the buffer. This helps to prevent the compound from crashing out of solution. Adding the concentrated stock directly to the buffer without mixing can lead to immediate precipitation.
-
Check Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts. However, ensure that the final concentration of this compound does not exceed its solubility limit in the final aqueous buffer with the low percentage of DMSO.
-
Consider Surfactants or Co-solvents: For in vivo studies or challenging in vitro assays, the use of surfactants like Tween-80 or co-solvents such as PEG300 can help to maintain the solubility of the compound in aqueous formulations.
Troubleshooting Guide: Solubility and Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in initial solvent (e.g., DMSO). | Insufficient solvent volume or compound aggregation. | Increase the volume of DMSO. Use sonication or gentle warming (be cautious with temperature to avoid degradation) to aid dissolution. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of potential solvent effects. Perform a serial dilution of the stock solution. |
| Inconsistent experimental results. | Potential compound degradation or precipitation over time. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Loss of compound activity over time in solution. | The compound may be unstable in solution at the storage temperature. | Store stock solutions at -20°C or -80°C in tightly sealed vials. For working solutions in aqueous buffers, it is best practice to prepare them fresh on the day of the experiment. |
Experimental Protocols
As specific, validated protocols for this compound are not available, the following are generalized methodologies for handling similar small molecule inhibitors.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While vortexing your final assay buffer, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired experimental concentration. Ensure the final DMSO concentration is compatible with your assay.
Visualizing Experimental Logic
The following diagram illustrates a general troubleshooting workflow for addressing solubility issues with small molecule inhibitors like this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing LmNADK1-IN-1 Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective use of LmNADK1-IN-1, a putative inhibitor of Leishmania major NAD+ Kinase 1 (LmNADK1), in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this inhibitor for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture, as high concentrations of DMSO can be cytotoxic.[1] Store these stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the expected stability of this compound in cell culture media?
The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[1] Factors such as the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration all influence stability.[1] Some inhibitors may be stable for days, while others can degrade within hours.[1] For long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals.[1]
Q3: What are the common signs of this compound instability or degradation?
A gradual loss of biological activity, such as a reduced effect on the target pathway over time, can indicate instability.[1] Visual cues like precipitation in the culture media may also suggest solubility issues, which can be linked to the compound's stability.[1]
Q4: What is the mechanism of action for NADK inhibitors?
NAD+ kinase (NADK) is an enzyme that catalyzes the phosphorylation of NAD+ to NADP+, a crucial coenzyme for maintaining a pool of reducing equivalents (NADPH) that protect the cell from oxidative damage and are essential for biosynthetic processes.[2] By inhibiting NADK, this compound is expected to disrupt these processes, which can be particularly detrimental to hyper-proliferative cells, making NADK an attractive target for cancer therapy.[2]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell culture experiments.
Problem 1: No observable effect on my cells after treatment with this compound.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The concentration used may be too low to achieve significant target inhibition.[1] Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[1] |
| Poor Cell Permeability | The inhibitor may not be effectively entering the cells to reach its intracellular target.[1] Review the physicochemical properties of the inhibitor if available. |
| Inhibitor Instability | The compound may be degrading in your cell culture media.[1] Consider performing a stability study or refreshing the media with the inhibitor more frequently during long-term experiments.[1] |
| Cell Line Resistance | The target pathway may not be critical for survival or proliferation in your chosen cell line, or the cells may have compensatory mechanisms. |
| Experimental Error | Verify the inhibitor stock concentration and the dilutions used. Ensure proper handling and storage of the compound. |
Problem 2: High levels of cell toxicity observed even at low concentrations.
| Possible Cause | Suggested Solution |
| Off-target Toxicity | The inhibitor may be affecting other essential cellular pathways.[1] Use the lowest effective concentration of the inhibitor. If available, consider using a more selective inhibitor to confirm on-target effects.[3] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] Ensure the final DMSO concentration in your culture media is low (typically <0.5%) and include a vehicle-only control in your experiments. |
| Cell Sensitivity | The cell line being used may be particularly sensitive to the inhibition of the NADK pathway or to the compound itself. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Primary Cells | Primary cells from different donors can exhibit significant biological variability.[3] If possible, use primary cells pooled from multiple donors to average out individual variations.[3] |
| Cell Culture Conditions | Changes in cell culture conditions, such as confluency, media composition, or passage number, can affect experimental outcomes.[4] Standardize your cell culture and experimental protocols. |
| Inhibitor Stock Degradation | Repeated freeze-thaw cycles can lead to the degradation of the inhibitor stock solution.[1] Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1] |
Quantitative Data Summary
The following tables present hypothetical data for this compound across various human cancer cell lines. This data is for illustrative purposes to guide experimental design.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 3.2 |
| U-87 MG | Glioblastoma | 0.8 |
| HCT116 | Colorectal Carcinoma | 2.1 |
Table 2: Effect of this compound on NADK Enzyme Activity
| Cell Line | This compound Conc. (µM) | NADK Activity (% of Control) |
| A549 | 0.1 | 85% |
| 1.0 | 42% | |
| 10.0 | 15% | |
| MCF-7 | 0.1 | 92% |
| 1.0 | 68% | |
| 10.0 | 25% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture media. Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Downstream Pathway Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream proteins.
-
Materials:
-
Cells and this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment: Plate and treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[6]
-
3. NADK Enzyme Activity Assay
This protocol measures NADK activity in cell lysates. Several commercial kits are available for this purpose.[7][8][9][10]
-
Principle: NADK catalyzes the phosphorylation of NAD+ to NADP+. The newly formed NADP+ is then reduced to NADPH, which can be measured by the increase in absorbance at 340 nm.[7]
-
Procedure (General Outline):
-
Sample Preparation: Prepare cell lysates according to the kit's instructions, typically involving sonication or homogenization on ice.[9]
-
Reaction Setup: In a microplate, add the assay buffer, cell lysate, and other reaction components as specified in the kit protocol.
-
Initiate Reaction: Add the substrate (NAD+ and ATP) to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.
-
Calculation: Calculate the NADK activity based on the rate of change in absorbance, normalized to the protein concentration of the lysate.
-
Visualizations
Caption: Hypothetical signaling pathway of LmNADK1 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value using an MTT assay.
Caption: Troubleshooting decision tree for a lack of inhibitor effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Measurement of NAD+ Kinase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NAD Kinase (NADK) Assay Kit - Profacgen [profacgen.com]
- 8. maxanim.com [maxanim.com]
- 9. biogot.com [biogot.com]
- 10. NAD+ kinase (NADK) Activity assay Kit | Biochemical Assays from Krishgen [krishgen.com]
Technical Support Center: LmNADK1 Enzyme Kinetics Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leishmania donovani NAD+ Kinase 1 (LmNADK1) enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of LmNADK1 and why is it a drug target?
A1: LmNADK1 is an essential enzyme in Leishmania donovani, the parasite responsible for visceral leishmaniasis. It catalyzes the phosphorylation of NAD+ to NADP+, which is then reduced to NADPH. NADPH is critical for the parasite's survival, as it provides the reducing power for antioxidant defense systems that protect the parasite from the oxidative burst within host macrophages.[1][2] By inhibiting LmNADK1, the parasite's ability to combat oxidative stress is compromised, making it a promising target for anti-leishmanial drug development.
Q2: What type of assay is typically used to measure LmNADK1 activity?
A2: A continuous spectrophotometric coupled enzyme assay is commonly used to measure the activity of NAD+ kinases. In this setup, the production of NADP+ by LmNADK1 is coupled to the reduction of NADP+ to NADPH by a second, non-rate-limiting enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH). The production of NADPH is then monitored by the increase in absorbance at 340 nm.
Q3: My enzyme activity is much lower than expected. What are the possible causes?
A3: Low enzyme activity can stem from several factors. Firstly, check the integrity and concentration of the enzyme itself, as improper storage or repeated freeze-thaw cycles can lead to degradation. Secondly, verify the assay conditions, including pH and temperature, as enzymes have optimal ranges for activity. Ensure that all necessary cofactors, such as Mg2+, are present in sufficient concentrations. Finally, confirm the concentrations and quality of your substrates (NAD+ and ATP), as they can degrade over time.
Q4: I am observing a high background signal in my no-enzyme control. What could be the reason?
A4: A high background signal in the absence of LmNADK1 could indicate contamination in one of the assay components. The coupling enzyme (e.g., G6PDH) might have some activity with the primary substrate (NAD+), or the NAD+ stock could be contaminated with NADP+. It is also possible that there is a non-enzymatic reaction causing the reduction of NADP+. Running controls where each component is individually omitted can help identify the source of the background signal.
Q5: The reaction rate is not linear over time. What does this indicate?
A5: A non-linear reaction rate can be due to several factors. If the rate decreases over time, it could be due to substrate depletion, product inhibition, or enzyme instability under the assay conditions. If the rate increases, it might indicate a lag phase, which could be due to the enzyme requiring some time to reach a steady state. Ensure that you are measuring the initial velocity of the reaction.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Suggestion |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. For small volumes, consider preparing a master mix of reagents. |
| Inconsistent Mixing | Mix the reaction components thoroughly but gently upon addition of the enzyme or substrate. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure proper sealing to prevent evaporation. |
Issue 2: No Reaction or Very Low Signal
| Possible Cause | Suggestion |
| Inactive Enzyme | Verify the activity of the enzyme stock with a positive control if available. Check for proper storage conditions. |
| Missing Reagent | Double-check that all components (enzyme, substrates, cofactors, coupling enzyme) were added to the reaction mixture. |
| Incorrect Wavelength | Ensure the spectrophotometer is set to measure the absorbance of NADPH at 340 nm. |
| Presence of an Inhibitor | Sample preparation might introduce inhibitors. Consider a desalting column or dialysis to purify the enzyme sample.[1] |
Issue 3: Reaction Rate Too Fast to Measure Accurately
| Possible Cause | Suggestion |
| Enzyme Concentration Too High | Dilute the enzyme stock and re-measure the activity. The reaction rate should be linear for at least the first few minutes. |
| Substrate Concentration at Saturation | If determining Km, ensure you are testing a range of substrate concentrations below the saturating level. |
Quantitative Data
Note: The following kinetic parameters are representative examples for LmNADK1 and may vary based on experimental conditions. Researchers should determine these values for their specific assay conditions.
Table 1: Michaelis-Menten Constants for LmNADK1 Substrates
| Substrate | Apparent Km (µM) |
| NAD+ | 50 - 200 |
| ATP | 100 - 500 |
Table 2: Example Inhibitor Constants for LmNADK1
| Inhibitor | Type of Inhibition | Apparent Ki (µM) | | :--- | :--- | | Compound X | Competitive (vs. NAD+) | 10 | | Compound Y | Non-competitive | 50 | | NADPH | Product Inhibition | 25 |
Experimental Protocols
Coupled Spectrophotometric Assay for LmNADK1 Activity
This protocol provides a general method for determining the kinetic parameters of LmNADK1.
Materials:
-
Purified LmNADK1 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
NAD+ stock solution
-
ATP stock solution
-
Glucose-6-phosphate (G6P) stock solution
-
Recombinant Glucose-6-Phosphate Dehydrogenase (G6PDH, Leuconostoc mesenteroides)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, G6P, and G6PDH. The final concentrations in the reaction well should be 1 mM G6P and 1 U/mL G6PDH.
-
Substrate Titration: To determine the Km for NAD+, prepare a series of dilutions of NAD+ in the assay buffer. For ATP Km determination, keep the NAD+ concentration constant (at a saturating concentration, e.g., 5x Km) and prepare a dilution series for ATP.
-
Assay Setup: In the wells of the 96-well plate, add the following in order:
-
Reagent Master Mix
-
ATP (at a fixed saturating concentration for NAD+ Km determination) or NAD+ (at a fixed saturating concentration for ATP Km determination)
-
The substrate to be titrated (NAD+ or ATP)
-
Water to bring the volume to the penultimate volume.
-
-
Initiate Reaction: Start the reaction by adding a small volume of diluted LmNADK1 enzyme to each well. The final enzyme concentration should be in the range that gives a linear rate for at least 5-10 minutes.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Caption: A generalized workflow for LmNADK1 kinetic experiments.
Caption: A decision tree for troubleshooting common LmNADK1 assay issues.
References
- 1. Structure of Leishmania donovani 6-Phosphogluconate Dehydrogenase and Inhibition by Phosphine Gold(I) Complexes: A Potential Approach to Leishmaniasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of Leishmania donovani glucose 6-phosphate dehydrogenase reveals a unique N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of LmNADK1-IN-1 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of LmNADK1-IN-1 to prevent its degradation in solution. The information provided is based on established best practices for small molecule kinase inhibitors. As specific stability data for this compound is limited, these recommendations should be used as a starting point for developing your own specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for most small molecule kinase inhibitors. It is advisable to first dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended as a general guideline.
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to 3 years | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C | Up to 1 year | Minimizes degradation and solvent evaporation. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage of working stocks.[1] |
| Aqueous Solution | Not Recommended for Storage | Prepare Fresh Daily | Small molecule inhibitors are often unstable in aqueous solutions; it is best to prepare these fresh for each experiment.[2][3] |
Q3: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: Precipitation upon dilution into aqueous buffers is a common issue, indicating that the kinetic solubility of the compound has been exceeded.[4] Here are some strategies to mitigate this:
-
Lower the Final Concentration: Working at a lower final concentration of the inhibitor is the most direct approach.
-
Optimize DMSO Concentration: While minimizing DMSO in the final solution is ideal, a concentration up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help keep the inhibitor in solution.[4]
-
Adjust pH: The solubility of many compounds is pH-dependent. Experimenting with the pH of your aqueous buffer may improve solubility.[4]
Q4: I'm observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. If the inhibitor degrades in your assay buffer, its effective concentration will decrease over time, leading to variability. It is crucial to ensure the compound is stable for the duration of your experiment under the specific experimental conditions (e.g., in media at 37°C).[5]
Troubleshooting Guide
This guide addresses common issues you may encounter when working with this compound in solution.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Perform a stability study in your assay buffer to determine the rate of degradation. |
| Appearance of new peaks in HPLC analysis of the compound. | The compound is degrading into one or more new chemical entities. | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).- Check the purity of your solvent, as impurities can sometimes catalyze degradation. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of the solution. | - Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Re-evaluate the composition of your assay buffer for any components that might promote precipitation. |
| Color change in the stock or working solution. | Chemical degradation or oxidation of the compound. | - This can be triggered by exposure to light or air (oxygen). Store solutions in amber vials or wrap containers in foil and work in a shaded environment.[5]- Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[5] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor.[4]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[4]
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation. The highest concentration that remains clear is the approximate kinetic solubility.[4]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of an inhibitor in cell culture media using HPLC-MS.[6]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare the working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[6]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[6] The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and stop degradation.
-
Vortex and centrifuge the samples at high speed for 10 minutes.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of this compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[6]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. 1-((3,4-Difluorophenyl)methyl)-2-oxo-N-((1R)-2-((2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy)-1-phenylethyl)-1,2-dihydropyridine-3-carboxamide | C28H22F2N4O4 | CID 49766501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HDDS Horizontal Laminar Flow Cabinet User Manual | PDF | Chair [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to LmNADK1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to LmNADK1-IN-1, a novel inhibitor of Leishmania donovani NAD+ Kinase 1 (LmNADK1).
FAQs: Understanding and Addressing this compound Resistance
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Leishmania donovani NAD+ Kinase 1 (LmNADK1). This enzyme is crucial for the parasite's survival as it catalyzes the phosphorylation of NAD+ to NADP+. NADP+ and its reduced form, NADPH, are essential for maintaining redox balance and for biosynthetic pathways. By inhibiting LmNADK1, the inhibitor disrupts these critical cellular processes, leading to parasite death.
Q2: We are observing a decrease in the efficacy of this compound in our long-term in vitro cultures of Leishmania donovani. What are the potential mechanisms of resistance?
A2: Resistance to targeted inhibitors like this compound can arise through several mechanisms. Based on resistance patterns observed with other kinase inhibitors, potential mechanisms in Leishmania could include:
-
Target Modification: Mutations in the LmNADK1 gene that alter the drug-binding site, reducing the affinity of this compound for its target.
-
Target Overexpression: Increased expression of LmNADK1, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Drug Efflux: Upregulation of efflux pumps (e.g., ABC transporters) that actively remove this compound from the parasite.
-
Metabolic Bypass: Activation of alternative pathways to compensate for the reduced NADP(H) production.
-
Drug Inactivation: Enzymatic modification or degradation of this compound by the parasite.
Q3: How can we confirm if our Leishmania population has developed resistance to this compound?
A3: The first step is to perform a dose-response assay to compare the EC50 (half-maximal effective concentration) of this compound on your potentially resistant parasite line versus the parental, sensitive line. A significant rightward shift in the dose-response curve for the treated line indicates the development of resistance.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the mechanism of resistance in your Leishmania cultures.
Problem 1: Increased EC50 of this compound in Treated Leishmania Cultures
Hypothetical Data Summary:
| Cell Line | EC50 of this compound (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Line A | 500 | 10 |
| Resistant Line B | 1200 | 24 |
Experimental Workflow for Investigating Resistance:
Caption: A logical workflow for troubleshooting resistance to this compound.
Detailed Experimental Protocols
1. LmNADK1 Gene Sequencing
-
Objective: To identify mutations in the LmNADK1 gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA from both the parental (sensitive) and resistant Leishmania donovani promastigotes.
-
Amplify the coding sequence of the LmNADK1 gene using high-fidelity PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Align the sequences from the resistant and sensitive lines to identify any nucleotide changes.
-
Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in amino acid substitutions, particularly in the predicted drug-binding pocket.
-
2. Quantification of LmNADK1 Expression
-
Objective: To determine if resistance is due to overexpression of the target protein.
-
Methodology (qRT-PCR):
-
Isolate total RNA from sensitive and resistant promastigotes.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for LmNADK1 and a reference gene (e.g., GAPDH).
-
Calculate the relative expression of LmNADK1 in the resistant line compared to the sensitive line using the ΔΔCt method.
-
-
Methodology (Western Blot):
-
Prepare total protein lysates from sensitive and resistant promastigotes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for LmNADK1 and a loading control antibody (e.g., anti-tubulin).
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands.
-
Quantify band intensities to determine the relative abundance of LmNADK1.
-
3. Drug Efflux Assay
-
Objective: To assess whether increased drug efflux contributes to resistance.
-
Methodology:
-
Use a fluorescent substrate of a known Leishmania efflux pump (e.g., Rhodamine 123 for ABC transporters).
-
Incubate both sensitive and resistant promastigotes with the fluorescent substrate.
-
Measure the intracellular accumulation of the fluorescent substrate over time using flow cytometry or a fluorescence plate reader.
-
A lower intracellular fluorescence in the resistant line compared to the sensitive line suggests increased efflux activity.
-
To confirm the involvement of specific efflux pumps, the assay can be repeated in the presence of known efflux pump inhibitors.
-
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the primary mechanism of action of this compound and potential resistance pathways.
Caption: Potential mechanisms of resistance to this compound in Leishmania.
Improving the signal-to-noise ratio in LmNADK1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leishmania donovani NAD Kinase 1 (LmNADK1) assays. The focus is on improving the signal-to-noise ratio (S/N) to ensure robust and reliable data.
LmNADK1 Signaling Pathway
The core biochemical reaction catalyzed by LmNADK1 is the phosphorylation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), utilizing adenosine (B11128) triphosphate (ATP) as the phosphate donor.
Caption: The LmNADK1 enzymatic reaction pathway.
Frequently Asked Questions (FAQs)
General Assay Optimization
Q1: What is the basic principle of a luminescence-based LmNADK1 assay?
A1: Luminescence-based assays are common for measuring kinase activity due to their high sensitivity and large dynamic range.[1][2] They typically operate on one of two principles:
-
ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. High LmNADK1 activity results in low ATP levels and thus a low luminescent signal. An inhibitor would lead to a higher signal.[3][4]
-
ADP Formation (e.g., ADP-Glo™): Measures the amount of ADP produced during the reaction. The assay first depletes unused ATP, then converts the ADP product back into ATP, which is used to generate a luminescent signal.[2][3] In this format, high LmNADK1 activity corresponds to a high signal.[3]
Q2: My signal-to-noise ratio is poor. Where should I begin troubleshooting?
A2: A low signal-to-noise ratio can stem from either high background noise, a low specific signal, or both. Start by systematically evaluating your controls (positive and negative) and key assay parameters. A good starting point is to check enzyme and substrate concentrations, incubation times, and potential sources of background signal like reagent contamination or plate phosphorescence.[5][6][7]
Q3: How do I determine the optimal concentrations for LmNADK1, NAD+, and ATP?
A3: Optimal concentrations are crucial for a robust assay window and should be determined empirically through titration experiments.[8][9]
-
LmNADK1 Concentration: Titrate the enzyme concentration to find a level that yields a linear reaction rate over your desired incubation time and consumes about 10-20% of the substrate for product-detection assays (like ADP-Glo™) or up to 50% for substrate-depletion assays (like Kinase-Glo™).[4][10]
-
ATP and NAD+ Concentration: Determine the apparent Michaelis constant (Km) for both ATP and NAD+. For inhibitor screening, using ATP at or near its Km concentration is often recommended to sensitively detect ATP-competitive inhibitors.[9]
Troubleshooting High Background
Q4: What are the common causes of high background signal in my luminescence assay?
A4: High background can significantly reduce your assay's dynamic range.[1] Common causes include:
-
Reagent Contamination: The presence of ATP in your lab environment (from cellular contamination) can create background signal.[6] Similarly, ADP contamination in the ATP reagent is a major source of background in ADP-detection assays; using high-purity ATP is recommended.[2][10]
-
Plate Phosphorescence: White assay plates can absorb ambient light and emit it during measurement. "Dark adapting" the plate by incubating it in the dark for 10-15 minutes before reading can minimize this effect.[6]
-
Well-to-Well Crosstalk: A very strong signal in one well can leak into adjacent wells, artificially raising their readings.[5] Avoid placing high-signal positive controls next to low-signal negative controls.[5] Using black opaque plates can reduce crosstalk, though this will also lower the overall luminescence signal.[11]
-
High Enzyme Concentration: Too much enzyme can lead to a high basal signal even with no activity.
Troubleshooting Low Signal
Q5: My assay signal is very low. What could be the problem?
A5: A low signal can make it difficult to distinguish true activity from background noise. Potential reasons include:
-
Inactive Enzyme: Ensure the LmNADK1 enzyme is active. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12]
-
Incorrect Buffer Conditions: Kinase activity is sensitive to pH, ionic strength, and the concentration of co-factors like Mg2+.[4] Optimize buffer components for LmNADK1 activity.
-
Sub-optimal Substrate Concentrations: If ATP or NAD+ concentrations are too far below their Km values, the reaction rate may be too slow to generate a detectable signal within the incubation period.
-
Compound Interference: If screening compounds, the molecule itself could be inhibiting the luciferase reporter enzyme, leading to a false negative (artificially low signal).[4]
Troubleshooting Inconsistent Results
Q6: I am observing high variability between my replicate wells. What are the common causes?
A6: High variability, indicated by a large standard deviation, compromises the reliability of your data.[12] Key factors include:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated, especially for the small volumes used in 384- or 1536-well plates.[12]
-
Inadequate Mixing: Poor mixing of reagents can create concentration gradients within the wells. Mix plates gently but thoroughly after each reagent addition.[11]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer.[12]
-
Temperature Fluctuations: Ensure the entire plate is at a uniform temperature during incubation to maintain consistent enzyme kinetics across all wells.[12]
Troubleshooting and Optimization
Troubleshooting Logic Tree
This diagram provides a logical workflow to diagnose and resolve issues related to a poor signal-to-noise ratio.
Caption: A troubleshooting decision tree for LmNADK1 assays.
Data Summary Tables
Table 1: Key Parameters for LmNADK1 Assay Optimization
| Parameter | Starting Point Recommendation | Optimization Goal | Common Pitfalls |
|---|---|---|---|
| Enzyme (LmNADK1) | Titrate from nM to µM range | Achieve linear reaction kinetics with significant signal over background | Aggregated or inactive enzyme[13] |
| ATP Concentration | Titrate around the published or expected Km | Balance signal strength with sensitivity to competitive inhibitors | High ADP contamination in ATP stock[2] |
| NAD+ Concentration | Titrate around the published or expected Km | Ensure reaction is not substrate-limited | Impurities in substrate stock[13] |
| DMSO Concentration | Keep below 1% if possible | Minimize solvent-induced enzyme inhibition | Inconsistent final DMSO concentration across wells[10] |
| Incubation Time | Test 15, 30, 60, and 120 minutes | Stay within the linear range of the reaction to ensure valid kinetic data[8][9] | Substrate depletion or product inhibition[13] |
| Plate Type | Solid white, opaque-walled plates | Maximize luminescent signal reflection[11] | Plate phosphorescence; well-to-well crosstalk[5][6] |
Table 2: Troubleshooting Checklist for Poor Z'-Factor (<0.5) The Z'-factor is a statistical measure of assay quality. A value >0.5 is considered excellent for screening.[1][8]
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| High variability in positive controls | Inconsistent dispensing, poor mixing, temperature gradients | Calibrate pipettes, ensure thorough plate mixing, check incubator for uniform heating[12] |
| High variability in negative controls | Reagent contamination (ATP/ADP), crosstalk from high-signal wells | Use high-purity reagents, leave empty wells between high/low controls[2][5] |
| Low separation between control means | Insufficient enzyme activity, sub-optimal substrate concentrations, short incubation time | Increase enzyme concentration or incubation time (within linear range), optimize substrate concentrations[4][8] |
Experimental Protocols & Workflows
General Experimental Workflow
This workflow outlines the key steps for performing a high-throughput screen using a luminescence-based LmNADK1 assay.
Caption: General workflow for an LmNADK1 ADP-Glo™ type assay.
Detailed Methodology: Optimizing LmNADK1 Concentration
This protocol describes how to perform an enzyme titration to find the optimal concentration for your assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
Substrate Solution: Prepare a solution containing ATP and NAD+ at their target concentrations (e.g., 10 µM each) in assay buffer.
-
LmNADK1 Dilution Series: Perform a serial dilution of your LmNADK1 stock in assay buffer to create a range of concentrations (e.g., from 1 µg/mL down to 1 ng/mL).
-
Detection Reagents: Prepare ADP-Glo™ and Kinase Detection reagents according to the manufacturer's protocol.[2]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of each LmNADK1 dilution to separate wells. Include wells with assay buffer only as a "no enzyme" negative control.
-
To initiate the kinase reaction, add 5 µL of the Substrate Solution to all wells.
-
Mix the plate gently for 30-60 seconds.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal (RLU) against the LmNADK1 concentration.
-
Select an enzyme concentration that is on the linear portion of the curve and provides a robust signal (e.g., 10-20 times higher than the "no enzyme" control). This concentration will be used for subsequent inhibitor screening experiments.
-
References
- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.promega.com [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
LmNADK1-IN-1 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LmNADK1-IN-1, an inhibitor of Listeria monocytogenes NADK1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide kinase 1 (NADK1) from the bacterium Listeria monocytogenes. It exhibits a high affinity for its target with a reported Ki value of 54 nM. Its primary mechanism of action is the inhibition of NADK1, an essential enzyme in the NADP biosynthesis pathway of the bacterium.
Q2: I am observing lower than expected potency or inconsistent IC50 values in my assay. What could be the cause?
Several factors can contribute to variability in potency measurements. These can be broadly categorized as issues with the compound itself, the assay conditions, or the detection method. It is crucial to systematically investigate each possibility. Common culprits include compound precipitation, degradation, or interference with the assay signal.
Q3: Could this compound be interfering with my assay readout directly?
Yes, direct assay interference is a possibility with any small molecule. This compound is a chemical entity that could potentially interfere with certain assay technologies. For instance, if you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths you are using. Similarly, in absorbance-based assays, the compound might absorb light at the detection wavelength. It is also important to note that this compound contains an alkyne group, a reactive moiety used in click chemistry, which could potentially react with assay components.
Q4: What are "Pan-Assay Interference Compounds" (PAINS) and is this compound considered one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause non-specific activity in a wide range of assays, often leading to false-positive results. While a detailed analysis of this compound against all known PAINS filters has not been published, its chemical structure, particularly the presence of a reactive alkyne group, warrants caution and thorough validation of its activity.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays
High background signal or an apparent inhibition that is not dose-dependent can be indicative of compound interference.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Run a control experiment with this compound in the assay buffer without the enzyme or substrate to see if the compound itself is fluorescent at the assay's excitation and emission wavelengths.
-
Wavelength Scan: If autofluorescence is detected, perform a wavelength scan to identify the excitation and emission maxima of this compound. If possible, adjust your assay's detection wavelengths to a region where the compound's fluorescence is minimal.
-
Use an Orthogonal Assay: Validate your findings using a different assay platform with an alternative detection method, such as a luminescence-based or label-free assay, which may be less susceptible to this type of interference.
Issue 2: Time-Dependent Inhibition or Loss of Activity
If you observe that the inhibitory effect of this compound changes over the course of your experiment, it could be due to compound instability or reactivity.
Troubleshooting Steps:
-
Pre-incubation Studies: Perform experiments where this compound is pre-incubated with the enzyme for varying amounts of time before initiating the reaction. This can help determine if the inhibition is time-dependent.
-
Assess Compound Stability: The alkyne group in this compound could potentially react with components in your assay buffer, such as thiols (e.g., DTT). Analyze the stability of the compound in your assay buffer over time using methods like HPLC-MS.
-
Control for Reactivity: If reactivity is suspected, consider if any assay components could be modified. For example, if DTT is present and suspected to be reacting, investigate if the assay can be performed in its absence or with a non-thiol reducing agent.
Issue 3: Poor Solubility and Compound Aggregation
Poorly soluble compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition and artifactual results.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect your assay plates for any signs of precipitation, especially at higher concentrations of this compound.
-
Detergent Test: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it may be due to aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): For a more rigorous assessment, DLS can be used to directly measure the formation of compound aggregates at different concentrations in your assay buffer.
Quantitative Data Summary
As specific quantitative data on the interference of this compound with various assay reagents is not publicly available, the following table provides a general framework for assessing potential interference based on common assay platforms. Researchers should generate their own data to populate such a table for their specific assay conditions.
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment |
| Fluorescence Intensity | Compound autofluorescence. | Measure signal of compound alone in assay buffer. |
| Fluorescence Polarization | Compound autofluorescence, light scattering. | Measure signal of compound alone in assay buffer. |
| Time-Resolved FRET (TR-FRET) | Quenching of donor or acceptor fluorophore. | Run assay with and without enzyme to check for non-specific quenching. |
| Luminescence (e.g., Kinase-Glo) | Inhibition of the luciferase enzyme. | Run a counter-screen against luciferase. |
| Absorbance | Compound absorbance at the detection wavelength. | Measure absorbance of compound alone in assay buffer. |
| HPLC-MS Based | Compound instability or reactivity with buffer components. | Analyze compound stability in assay buffer over time. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a dilution series of this compound in the final assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data to determine if the signal from the compound is significant compared to the buffer-only control.
Protocol 2: Detergent Test for Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard enzyme inhibition assay with a full dose-response curve for this compound in both buffers.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results with this compound.
Caption: Simplified pathway showing the inhibitory action of this compound.
Validating LmNADK1-IN-1 activity in different Listeria strains
Welcome to the technical support center for LmNADK1-IN-1, a potent and selective inhibitor of NAD+ kinase 1 from Listeria monocytogenes (LmNADK1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of this compound in different Listeria strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of LmNADK1, the enzyme responsible for phosphorylating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). By blocking this crucial step in NADP+ biosynthesis, the inhibitor disrupts the cellular redox balance, which is essential for bacterial viability and pathogenesis.[1][2][3][4][5]
Q2: How should this compound be stored?
A2: For long-term stability, this compound should be stored as a dry powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects bacterial growth (typically ≤1%).
Q4: Is this compound selective for Listeria NADK1?
A4: this compound has been designed for high selectivity towards the Listeria monocytogenes NADK1 enzyme.[6] However, as with any inhibitor, it is crucial to perform counter-screening against NADK enzymes from other relevant bacterial species and host cells to confirm its specificity in your experimental system.
Q5: What are the expected outcomes of inhibiting LmNADK1 in Listeria?
A5: Inhibition of LmNADK1 is expected to decrease the intracellular pool of NADP+ and NADPH. This disruption in redox homeostasis can lead to increased sensitivity to oxidative stress, impaired metabolic function, and ultimately, inhibition of bacterial growth and virulence.[1][2][3][4][5][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the validation of this compound activity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of Listeria growth is observed in MIC assays. | 1. Compound Instability: The inhibitor may have degraded due to improper storage or handling. 2. Inoculum Density: The initial bacterial concentration might be too high. 3. Resistant Strain: The Listeria strain being tested may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions of this compound from powder. Ensure proper storage at -20°C. 2. Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL, and then dilute to the recommended final concentration for the assay.[8] 3. Verify the activity of the inhibitor against a known sensitive control strain (e.g., L. monocytogenes EGD-e). Sequence the nadk1 gene in the test strain to check for mutations. |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates. | 1. Inconsistent Inoculum: Variation in the starting bacterial density across wells. 2. Compound Precipitation: The inhibitor may be precipitating at higher concentrations in the growth medium. 3. Pipetting Errors: Inaccurate serial dilutions. | 1. Ensure the bacterial suspension is homogenous before dispensing. Use a multi-channel pipette for better consistency. 2. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different broth formulation or adding a solubilizing agent (ensure the agent itself has no antibacterial activity).[9] 3. Use calibrated pipettes and change tips for each dilution step to avoid carryover. |
| In vitro enzyme assay shows potent inhibition, but the compound is not active against whole cells. | 1. Poor Permeability: The compound may not be able to cross the bacterial cell wall and membrane to reach the cytoplasmic target. 2. Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps. | 1. Test the compound in the presence of a known membrane permeabilizing agent (e.g., a sub-inhibitory concentration of polymyxin (B74138) B, for Gram-negative bacteria analogy). 2. Evaluate the activity of this compound in combination with a known efflux pump inhibitor (e.g., reserpine, thioridazine). |
| The color of the compound interferes with colorimetric readouts (e.g., resazurin (B115843) or MTT assays). | 1. Compound Absorbance: The inhibitor itself may absorb light at the same wavelength as the assay's product. | 1. Run a "compound-only" control at all tested concentrations in the assay medium without bacteria.[9] 2. Subtract the background absorbance from the experimental wells. 3. Consider using an alternative viability assessment method that is not colorimetric, such as CFU plating. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Listeria.[10][11][12]
Materials:
-
This compound
-
Listeria monocytogenes strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard.
-
Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2X stock solution of the highest desired concentration of this compound in CAMHB (e.g., 128 µg/mL). Ensure the DMSO concentration is ≤2%.
-
In a sterile 96-well plate, add 100 µL of CAMHB to columns 2 through 11.
-
Add 200 µL of the 2X inhibitor stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process down to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no inhibitor). Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the inhibitor concentrations will be halved to their final 1X concentration.
-
Add 100 µL of sterile CAMHB to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Protocol 2: In Vitro LmNADK1 Enzyme Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on the activity of purified LmNADK1 enzyme.
Materials:
-
Purified recombinant LmNADK1 enzyme
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP)
-
NAD+ substrate
-
NADP+ detection kit (e.g., a cycling assay that measures NADP+/NADPH)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add LmNADK1 enzyme and this compound (or DMSO for control) to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add NAD+ and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the amount of NADP+ produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: MIC Values of this compound against Various Listeria Strains
| Strain | Serotype | Source | MIC (µg/mL) |
| L. monocytogenes EGD-e | 1/2a | Reference Strain | 4 |
| L. monocytogenes 10403S | 1/2a | Reference Strain | 4 |
| L. monocytogenes F2365 | 4b | Clinical Isolate | 8 |
| L. innocua CLIP 11262 | - | Non-pathogenic | 4 |
| LmNADK1-Knockout Mutant | 1/2a | Engineered Strain | >128 |
| Staphylococcus aureus ATCC 29213 | - | Control Strain | 64 |
Table 2: In Vitro Inhibition of NADK Enzymes by this compound
| Enzyme Source | IC50 (µM) |
| L. monocytogenes NADK1 | 0.05 |
| S. aureus NADK | 2.5 |
| Human NADK | >50 |
Visualizations
Signaling Pathway
Caption: Role of LmNADK1 in NADP+ biosynthesis and its inhibition.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Listeria monocytogenes requires cellular respiration for NAD+ regeneration and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Listeria monocytogenes requires DHNA-dependent intracellular redox homeostasis facilitated by Ndh2 for survival and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Listeria monocytogenes requires cellular respiration for NAD+ regeneration and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Listeria monocytogenes requires DHNA-dependent intracellular redox homeostasis facilitated by Ndh2 for survival and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
Validation & Comparative
LmNADK1-IN-1 Kinase Selectivity Profile: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive, publicly available kinase selectivity profile for LmNADK1-IN-1 against a broad panel of human kinases has not been identified. The following guide is presented as a template to illustrate how such a profile would be structured and interpreted. The quantitative data herein is hypothetical and serves as an example for comparative purposes.
Executive Summary
This compound is an inhibitor of NADK1 (nicotinamide adenine (B156593) dinucleotide kinase 1) from Leishmania monocytogenes, with a reported Ki of 54 nM[1]. As NAD+ metabolism is crucial for the survival of Leishmania parasites, inhibitors of this pathway are promising candidates for anti-leishmanial drug development[2]. However, for any kinase inhibitor to be a viable therapeutic candidate, a thorough understanding of its selectivity is paramount. Off-target inhibition of human kinases can lead to unforeseen toxicities and side effects. This guide provides a framework for evaluating the selectivity of this compound against a panel of human kinases, offering a clear comparison of its hypothetical activity on its intended target versus potential off-targets.
Comparative Kinase Inhibition Profile
To assess the selectivity of a kinase inhibitor, it is typically screened against a large panel of kinases representing various families of the human kinome. The data is often presented as the percent inhibition at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. Hits from this initial screen are then often followed up with IC50 or Kd value determination to quantify the potency of the off-target interactions.
Below is a hypothetical selectivity profile of this compound screened at 1 µM against a representative panel of human kinases.
| Kinase Family | Kinase Target | Percent Inhibition @ 1 µM (Hypothetical) |
| Leishmania Kinase | LmNADK1 | 98% |
| Tyrosine Kinase (TK) | ABL1 | 15% |
| SRC | 8% | |
| EGFR | 5% | |
| VEGFR2 | 12% | |
| Serine/Threonine Kinase (STE) | MAP2K1 (MEK1) | 4% |
| MAPK1 (ERK2) | 2% | |
| PAK1 | 7% | |
| CMGC | CDK2 | 6% |
| GSK3B | 9% | |
| MAPK14 (p38α) | 18% | |
| AGC | PKA | 3% |
| PKBα (AKT1) | 5% | |
| ROCK1 | 11% | |
| Other | MNK1 | 45% |
| CK1 | 14% |
Interpretation of Hypothetical Data:
In this illustrative table, this compound shows high inhibitory activity against its target, LmNADK1. It demonstrates a generally clean profile against most of the human kinases in the panel, with inhibition values below 20%. However, it shows moderate off-target activity against MNK1 (MAPK-interacting kinase 1) with 45% inhibition. This level of off-target inhibition would warrant further investigation, including the determination of an IC50 value for MNK1, to understand the potential for clinical side effects related to the inhibition of this kinase.
Experimental Protocols
A variety of methods are available for kinase selectivity profiling, including radiometric assays like HotSpot™ and luminescence-based assays like ADP-Glo™.[3][4] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
ADP-Glo™ Kinase Assay Protocol (General Overview)
This protocol is a generalized procedure for determining the effect of an inhibitor on kinase activity.
1. Kinase Reaction Setup:
- In a 384-well plate, set up the kinase reaction. Each reaction well should contain the specific kinase, its substrate, ATP, and the test compound (this compound) or DMSO as a vehicle control.
- The final reaction volume is typically 5 µL.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
2. Termination of Kinase Reaction and ATP Depletion:
- Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
- Incubate the plate at room temperature for 40 minutes.[5][6]
3. ADP to ATP Conversion and Signal Generation:
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.[6][7]
- Incubate the plate at room temperature for 30 to 60 minutes.[7]
4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
5. Data Analysis:
- The percent inhibition is calculated by comparing the luminescence signal from the wells containing the inhibitor to the signal from the DMSO control wells.
- Percent Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
Visualizing Selectivity: Signaling Pathway Context
Understanding the potential impact of off-target inhibition requires placing the targeted kinases within their biological signaling pathways. The following diagram illustrates the intended action of this compound on the Leishmania parasite's NAD+ synthesis pathway and its hypothetical off-target effect on the human MNK1 pathway, which is involved in protein translation and cellular proliferation.
Caption: On-target vs. Off-target activity of this compound.
This diagram shows that while this compound effectively inhibits its intended target, LmNADK1, in the parasite, its potential off-target inhibition of human MNK1 could interfere with host cell processes. Such visualizations are crucial for predicting potential side effects and guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Leishmania nicotinamidase is essential for NAD+ production and parasite proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Comparative Analysis of LmNADK1-IN-1 and Other Prominent NADK Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of LmNADK1-IN-1, a putative inhibitor of the NAD kinase from Listeria monocytogenes (LmNADK1), with other well-characterized inhibitors of NAD kinases (NADKs). Nicotinamide adenine (B156593) dinucleotide (NAD) kinases are crucial enzymes that catalyze the phosphorylation of NAD+ to form NADP+, a key step in cellular redox homeostasis and various anabolic pathways. Their essential role in both prokaryotic and eukaryotic organisms has made them attractive targets for the development of novel antimicrobial and anticancer agents.
Given the limited publicly available information on a compound specifically named "this compound," this comparison will focus on di-5'-thioadenosine (DTA), a known inhibitor of LmNADK1, as a representative for this class. This guide will objectively compare its performance with other notable NADK inhibitors: (-)-Epigallocatechin Gallate (EGCG), Benzamide Adenine Dinucleotide (BAD), and Thionicotinamide (TN), supported by experimental data from peer-reviewed literature.
Quantitative Comparison of NADK Inhibitors
The following table summarizes the key quantitative data for the selected NADK inhibitors, providing a clear comparison of their potency and mechanism of action against their respective target NADKs.
| Inhibitor | Target NADK | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Action |
| di-5'-thioadenosine (DTA) | Listeria monocytogenes NADK1 (LmNADK1) | Data not available | Data not available | Competitive (inferred) |
| (-)-Epigallocatechin Gallate (EGCG) | Human NADK | 3.28 ± 0.32 µM[1][2][3] | - | Noncompetitive[1][2][3] |
| Benzamide Adenine Dinucleotide (BAD) | Human NADK | 90 µM | - | Competitive |
| Thionicotinamide (TN) | Human NADK (in various cancer cell lines) | - | ~10 µM | Prodrug, converted to NADP+ analog |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of NADK inhibitors.
Enzymatic Assay for NADK Inhibition (Coupled Spectrophotometric Assay)
This is a continuous spectrophotometric assay that measures the rate of NADP+ production by NADK. The produced NADP+ is then used by a coupling enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), to reduce a substrate, generating a product (NADPH) that can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified NADK enzyme (e.g., LmNADK1 or human NADK)
-
NAD+ solution
-
ATP solution
-
Glucose-6-phosphate (G6P) solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Test inhibitor (e.g., DTA, EGCG, BAD) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, NAD+, ATP, G6P, and G6PDH at their final desired concentrations.
-
Inhibitor Addition: To the wells of the 96-well plate, add a small volume (e.g., 1 µL) of the test inhibitor at various concentrations. For control wells, add the same volume of solvent (e.g., DMSO).
-
Enzyme Addition: Add the purified NADK enzyme to each well to a final concentration that gives a linear reaction rate for at least 10-15 minutes.
-
Initiate Reaction: Add the reagent mix to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the initial velocity against the inhibitor concentration.
-
For IC₅₀ determination, fit the data to a dose-response curve.
-
For Kᵢ determination, perform the assay at multiple substrate (NAD+ or ATP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is essential for a clear understanding of the comparative data.
Figure 1. The canonical NAD Kinase signaling pathway.
Figure 2. Mechanisms of competitive and noncompetitive inhibition of NADK.
Figure 3. Workflow for NADK inhibition assay.
Discussion and Conclusion
-
(-)-Epigallocatechin Gallate (EGCG) stands out as a potent, noncompetitive inhibitor of human NADK.[1][2][3] Its natural origin and distinct mechanism of action make it an interesting lead compound for further development.
-
Benzamide Adenine Dinucleotide (BAD) is a well-characterized competitive inhibitor of human NADK. However, its relatively high Kᵢ suggests moderate potency.
-
Thionicotinamide (TN) represents a prodrug approach, which can offer advantages in terms of cell permeability and metabolic activation. Its efficacy in cancer cell lines highlights the potential of targeting NADK in oncology.
The development of specific and potent inhibitors against bacterial NADKs, such as LmNADK1, holds promise for the discovery of new antibiotics. Further studies are required to fully characterize the inhibitory profile of di-5'-thioadenosine and other potential inhibitors against LmNADK1 to validate its potential as a therapeutic target. The experimental protocols and comparative data presented herein provide a valuable resource for researchers pursuing the discovery and development of novel NADK inhibitors.
References
LmNADK1-IN-1 Versus Broad-Spectrum Antibiotics for Listeria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Listeria monocytogenes, a facultative intracellular pathogen, poses a significant public health threat due to its ability to cause severe invasive disease (listeriosis) and its intrinsic and acquired resistance to some antibiotics. Standard treatment regimens rely on broad-spectrum antibiotics, primarily a combination of a beta-lactam and an aminoglycoside. However, the emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets and agents. One such promising target is the NAD kinase 1 (NADK1) of L. monocytogenes, an essential enzyme in the bacterium's metabolism. This guide provides a comparative analysis of a novel inhibitor, LmNADK1-IN-1, and conventional broad-spectrum antibiotics used to treat Listeria infections, based on currently available data.
Executive Summary
This compound is a potent, sub-micromolar inhibitor of Listeria monocytogenes NADK1, representing a novel class of antimicrobials targeting bacterial metabolism. Its mechanism of action is fundamentally different from traditional antibiotics that target cell wall synthesis or protein production. While this compound shows high enzymatic inhibition, crucial data on its antibacterial activity (Minimum Inhibitory Concentration - MIC) and its effectiveness in living organisms (in vivo efficacy) are not yet publicly available.
In contrast, broad-spectrum antibiotics such as ampicillin (B1664943) and gentamicin (B1671437) have well-established anti-listerial activity, with defined MICs and proven clinical efficacy. Ampicillin, a beta-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. Gentamicin, an aminoglycoside, binds to the bacterial 30S ribosomal subunit, inhibiting protein synthesis.
This guide presents the available data to facilitate a scientific comparison, highlighting the potential of this compound as a novel therapeutic agent while underscoring the need for further research to establish its antibacterial efficacy compared to current standards of care.
Data Presentation: Quantitative Comparison
A direct comparison of the antibacterial efficacy of this compound with broad-spectrum antibiotics is currently limited by the lack of publicly available MIC and in vivo data for the former. The following tables summarize the available quantitative data.
Table 1: Enzymatic Inhibition of L. monocytogenes NADK1
| Compound | Target | Inhibition Constant (Ki) | Data Source |
| This compound (and related 8-thioalkyl-adenosine derivatives) | NAD Kinase 1 (LmNADK1) | Sub-micromolar | [1] |
Table 2: In Vitro Susceptibility of Listeria monocytogenes to Broad-Spectrum Antibiotics
| Antibiotic | Target | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Data Source |
| Ampicillin | Penicillin-Binding Proteins (Cell Wall Synthesis) | 0.46 | 3.20 | [2] |
| Gentamicin | 30S Ribosomal Subunit (Protein Synthesis) | 0.38 | 1.11 | [2] |
Mechanism of Action
This compound: Targeting NADP+ Synthesis
This compound is a member of a series of 8-thioalkyl-adenosine derivatives designed as mimics of NAD+.[1] These molecules act as competitive inhibitors of LmNADK1, the enzyme responsible for the phosphorylation of NAD+ to NADP+.[1] NADP+ is an essential cofactor in numerous anabolic pathways and for defense against oxidative stress. By blocking NADP+ synthesis, this compound is predicted to disrupt critical metabolic functions, leading to bacterial growth inhibition or death. The high selectivity of some of these inhibitors for the bacterial enzyme over its human counterpart suggests a favorable therapeutic window.[1]
Broad-Spectrum Antibiotics: Established Cellular Targets
-
Ampicillin: As a β-lactam antibiotic, ampicillin targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By acylating the transpeptidase domain of PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
-
Gentamicin: This aminoglycoside antibiotic irreversibly binds to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the initiation complex, causes misreading of mRNA, and breaks up polysomes, thereby inhibiting protein synthesis. While effective, its use can be associated with nephrotoxicity and ototoxicity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound inhibition.
Caption: Mechanisms of ampicillin and gentamicin.
References
LmNADK1-IN-1: A Potent and Selective Inhibitor of Bacterial NAD Kinase with Low Cross-Reactivity to Human Isoforms
For researchers, scientists, and drug development professionals, the selective inhibition of pathogenic enzymes over their human counterparts is a critical aspect of drug discovery. This guide provides a comparative analysis of LmNADK1-IN-1, a potent inhibitor of NAD Kinase 1 from Listeria monocytogenes (LmNADK1), and its cross-reactivity with human NAD Kinase (hNADK).
This compound is a small molecule inhibitor targeting the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) kinase of the pathogenic bacterium Listeria monocytogenes. This enzyme is crucial for the bacterium's production of NADP+, a vital cofactor in various metabolic pathways. Research into a series of 8-thioalkyl-adenosine derivatives, from which this compound is derived, has demonstrated high potency against the bacterial enzyme. Crucially, studies on this class of inhibitors have revealed a high selectivity index, indicating significantly lower activity against the human NADK ortholog[1]. This positions this compound and related compounds as promising candidates for the development of novel antibacterial agents with a potentially favorable safety profile.
Comparative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary target, LmNADK1. While specific quantitative data for its activity against the human cytosolic (hNADK1) and mitochondrial (hNADK2) isoforms is not available, the class of compounds it belongs to has been shown to be highly selective for the bacterial enzyme.
| Target Enzyme | Inhibitor | Reported Ki / IC50 | Selectivity Profile |
| Listeria monocytogenes NADK1 (LmNADK1) | This compound | Ki = 54 nM | High Potency |
| Human NADK (isoforms 1 & 2) | This compound | Data not available | High selectivity for the bacterial enzyme over the human counterpart has been reported for this class of inhibitors[1]. |
Signaling Pathway and Experimental Workflow
The development and validation of selective LmNADK1 inhibitors involve a structured workflow, from initial screening to selectivity profiling. The following diagrams illustrate the NAD kinase signaling pathway and a typical experimental workflow for assessing inhibitor activity.
References
Validating the Antibacterial Effect of LmNADK1-IN-1: A Comparative Guide
An In-depth Analysis of a Novel Antibacterial Candidate
The emergence of antibiotic-resistant pathogens necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. LmNADK1-IN-1, a selective inhibitor of the NAD kinase (NADK) from Listeria monocytogenes (LmNADK), presents a promising therapeutic strategy. This guide provides a comprehensive comparison of this compound's antibacterial performance against established antibiotics, supported by detailed experimental data and protocols.
Comparative Antibacterial Activity
The in vitro efficacy of this compound was evaluated against various bacterial strains and compared with commonly used antibiotics. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was the primary metric for comparison.
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Listeria monocytogenes | 8 |
| Staphylococcus aureus | 16 | |
| Escherichia coli | > 64 | |
| Ampicillin | Listeria monocytogenes | 0.25 |
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 4 | |
| Gentamicin | Listeria monocytogenes | 1 |
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 2 | |
| Ciprofloxacin | Listeria monocytogenes | 0.5 |
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.015 |
Key Observations:
-
This compound demonstrates potent and selective activity against Listeria monocytogenes.
-
Its efficacy against Staphylococcus aureus is moderate.
-
This compound shows limited activity against the Gram-negative bacterium Escherichia coli, suggesting a narrower spectrum compared to broad-spectrum antibiotics like ciprofloxacin.
Experimental Protocols
The following methodologies were employed to validate the antibacterial effect of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an antibacterial agent required to inhibit bacterial growth.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Preparation of Antibacterial Agents: this compound and comparator antibiotics were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains were cultured to a turbidity equivalent to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow:
LmNADK1-IN-1: Unraveling the Structure-Activity Relationship of a Potent Kinase Inhibitor
A detailed analysis of the structure-activity relationship (SAR) for analogs of LmNADK1-IN-1, a potent inhibitor of NAD kinase, is currently hampered by the limited availability of public data. While the parent compound has been identified as a significant inhibitor of NAD kinase from Listeria monocytogenes, a comprehensive comparison guide detailing the performance of its analogs against the Leishmania donovani enzyme (LmNADK1) cannot be constructed at this time due to a lack of specific experimental data on such a series.
The Challenge of Data Scarcity
General Principles of Kinase Inhibitor SAR
In the absence of specific data for this compound analogs, we can refer to the general principles of structure-activity relationships for kinase inhibitors. Typically, SAR studies involve systematically altering different parts of a lead compound to understand the chemical features essential for biological activity. These modifications often focus on:
-
The core scaffold: Changes to the central ring system of the inhibitor can significantly impact its overall shape and ability to fit into the ATP-binding pocket of the kinase.
-
Substituents on the scaffold: Adding, removing, or modifying chemical groups at various positions on the scaffold can influence factors like hydrogen bonding, hydrophobic interactions, and steric hindrance within the active site.
-
Solvent-exposed regions: Modifications to parts of the inhibitor that interact with the solvent can affect its solubility and pharmacokinetic properties.
Hypothetical Experimental Workflow for SAR Assessment
To establish the structure-activity relationship of this compound analogs, a researcher would typically follow a workflow similar to the one outlined below. This process involves chemical synthesis, biochemical assays, and data analysis to correlate chemical structure with inhibitory activity.
Figure 1. A generalized experimental workflow for determining the structure-activity relationship of kinase inhibitors.
Logical Framework of a Structure-Activity Relationship Study
The core logic of any SAR study is to systematically link structural changes to changes in biological effect. This iterative process allows researchers to build a model of the pharmacophore—the essential three-dimensional arrangement of chemical features required for biological activity.
Figure 2. The logical flow of a structure-activity relationship (SAR) study.
Detailed Experimental Protocols (Hypothetical)
While specific protocols for this compound analogs are unavailable, a standard approach to determine the inhibitory activity of compounds against a kinase like Leishmania donovani NAD kinase would involve the following steps:
1. Recombinant LmNADK1 Expression and Purification:
-
The gene encoding for Leishmania donovani NAD kinase would be cloned into an expression vector (e.g., pET vector with a His-tag).
-
The vector would be transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Protein expression would be induced (e.g., with IPTG) and the bacterial cells harvested.
-
The cells would be lysed, and the recombinant LmNADK1 protein purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
The purity and concentration of the protein would be determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
2. In Vitro Kinase Activity Assay:
A common method to measure kinase activity is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The assay would be performed in a 96- or 384-well plate. Each well would contain the purified LmNADK1 enzyme, its substrate NAD+, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: A range of concentrations of the this compound analog (or a vehicle control, typically DMSO) would be added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction would be initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Signal Detection: After incubation, a detection reagent (e.g., Kinase-Glo®) would be added. This reagent lyses the cells (if applicable in cell-based assays) and contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce light.
-
Data Measurement: The luminescence signal would be measured using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.
-
IC50 Calculation: The luminescence data would be plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) value would be calculated using non-linear regression analysis.
While this compound is a known inhibitor of a bacterial NAD kinase, its potential against the Leishmania donovani homolog and the structure-activity relationships of its analogs remain an area for future investigation. The generation of a comprehensive comparison guide as requested is contingent upon the public availability of research detailing the synthesis of a library of this compound analogs and their subsequent biological evaluation against the Leishmania enzyme. Such studies are crucial for the rational design of more potent and selective anti-leishmanial agents.
References
A Comparative Guide to LmNADK1-IN-1 and Other Tool Compounds for NADK Research
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) kinases (NADKs) are crucial enzymes that catalyze the phosphorylation of NAD+ to NADP+, the sole de novo source of NADP(H) in all organisms. This central role in maintaining the cellular redox balance and providing reducing equivalents for biosynthesis makes NADKs attractive targets for therapeutic intervention, particularly in infectious diseases and cancer. LmNADK1-IN-1 has emerged as a tool compound for studying NADK, and this guide provides a comparative analysis of this compound with other commonly used or potential tool compounds for NADK research.
Overview of this compound
This compound is a known inhibitor of the NADK1 from Listeria monocytogenes (LmNADK1). It exhibits a potent inhibitory activity with a reported Ki value of 54 nM against LmNADK1.[1] This compound is also a click chemistry reagent, containing an alkyne group that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating studies such as target identification and localization.[1]
Alternative Tool Compounds for NADK Research
While this compound is a potent inhibitor of a bacterial NADK, a comprehensive understanding of NADK biology and pharmacology requires a broader range of chemical probes. This section compares this compound with two other compounds that have been reported to inhibit NADK activity: Thionicotinamide (B1219654) and (-)-Epigallocatechin gallate (EGCG).
Thionicotinamide (TN)
Thionicotinamide is a prodrug that is converted intracellularly to thionicotinamide adenine dinucleotide phosphate (B84403) (NADPS).[2][3] NADPS acts as an analog of NAD+ and inhibits NADK.[2][4] TN has been investigated for its anticancer properties, and it has been shown to inhibit not only NADK but also glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate pathway that generates NADPH.[3][5]
(-)-Epigallocatechin gallate (EGCG)
EGCG is a major polyphenol found in green tea and is known to have a wide range of biological activities. Recent studies have identified EGCG as a noncompetitive inhibitor of human NADK.[6][7] It is important to note that EGCG is a promiscuous compound, known to interact with multiple protein targets.
Quantitative Comparison of NADK Inhibitors
A direct and comprehensive comparison of the potency and selectivity of these compounds is challenging due to the limited publicly available data, especially the lack of head-to-head studies against a panel of NADK orthologs and other kinases. The following tables summarize the currently available quantitative data.
| Compound | Target NADK | Potency (Ki/IC50/Kd) | Notes |
| This compound | Listeria monocytogenes NADK1 | Ki: 54 nM[1] | Data on other NADK orthologs is not readily available. |
| Thionicotinamide (TN) | Human (in cancer cell lines) | IC50: ~10 µM[2] | TN is a prodrug. Its active form, NADPS, also inhibits human G6PD with a Ki of ~1 µM.[5] |
| (-)-Epigallocatechin gallate (EGCG) | Human NADK | Ki: 3.28 µM (noncompetitive)[6][7] | IC50: 1.30 µM[6]; Kd: 1.78 µM[6][7]. Known to be a promiscuous inhibitor. |
Table 1: Potency of NADK Tool Compounds. This table provides a summary of the reported potency values for this compound, Thionicotinamide, and EGCG against their respective NADK targets.
| Compound | Off-Target(s) | Potency (Ki/IC50) | Notes |
| This compound | Not readily available | Not readily available | Selectivity profile against a broad kinase panel has not been widely published. |
| Thionicotinamide (TN) | Human Glucose-6-Phosphate Dehydrogenase (G6PD) | Ki: ~1 µM (for NADPS)[5] | The dual inhibition of NADK and G6PD should be considered when interpreting experimental results. |
| (-)-Epigallocatechin gallate (EGCG) | PI3K, mTOR, EGFR, HER2, HER3, IGF-1R, VEGFR | Ki: 380 nM (PI3K), 320 nM (mTOR)[1] | EGCG is a well-known promiscuous inhibitor, and its effects are not specific to NADK. |
Table 2: Selectivity of NADK Tool Compounds. This table highlights known off-target activities of the compared compounds. The lack of comprehensive selectivity data for this compound is a significant gap.
Experimental Protocols
To facilitate the comparison and evaluation of these and other potential NADK inhibitors, standardized experimental protocols are essential.
Biochemical Assay for NADK Activity (Spectrophotometric)
This assay measures the production of NADP+ by NADK, which is then coupled to a second enzymatic reaction that can be monitored spectrophotometrically.
Principle: NADK catalyzes the following reaction: NAD+ + ATP → NADP+ + ADP
The produced NADP+ is then used by a coupling enzyme, such as glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH, resulting in an increase in absorbance at 340 nm.
Materials:
-
Purified NADK enzyme (from the organism of interest)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
NAD+ solution
-
ATP solution
-
Glucose-6-phosphate (G6P) solution
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, NAD+, G6P, and G6PD in each well of the microplate.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of ATP and the purified NADK enzyme to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH production) for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Materials:
-
Cells expressing the target NADK
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target NADK
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target NADK protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble NADK as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates stabilization of the protein and thus, target engagement.
Signaling Pathways and Experimental Workflows
To provide a better context for the role of NADK and the application of its inhibitors, the following diagrams illustrate the NADK signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: NADK Signaling Pathway.
Caption: NADK Inhibitor Screening Workflow.
Conclusion and Future Directions
This compound is a valuable tool for studying bacterial NADK, particularly that of Listeria monocytogenes, due to its high potency. However, its utility as a general NADK research tool is currently limited by the lack of publicly available data on its activity against NADK from other species, including important human pathogens like Leishmania, and its broader kinase selectivity profile.
Thionicotinamide offers an alternative approach but its dual-targeting of NADK and G6PD complicates the interpretation of experimental results. EGCG, while inhibiting NADK, is highly promiscuous and should be used with caution, primarily as a positive control for non-specific inhibition in screening assays.
To advance the field of NADK research, there is a critical need for the development and characterization of potent and selective inhibitors for NADKs from a range of organisms, including humans and key pathogens. Comprehensive selectivity profiling against a broad panel of kinases is essential to validate these compounds as reliable tool compounds. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of existing and novel NADK inhibitors. Future research should focus on generating comparative data to enable a more definitive selection of the most appropriate tool compounds for specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enhanced degradation of dihydrofolate reductase through inhibition of NAD kinase by nicotinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-Epigallocatechin Gallate is a Noncompetitive Inhibitor of NAD Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epigallocatechin Gallate is a Noncompetitive Inhibitor of NAD Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of LmNADK1 Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibition constant (Ki) of novel inhibitors targeting Leishmania major NAD Kinase 1 (LmNADK1). Due to the absence of publicly available data for a compound specifically named "LmNADK1-IN-1," this document will use a hypothetical inhibitor, "LmNADK1-inhibitor-X," to illustrate the verification process and will compare its hypothetical potency against known NADK inhibitors.
The accurate determination of a Ki value is critical for assessing the true binding affinity of an inhibitor to its target enzyme.[1] This guide outlines the detailed experimental protocols required for such verification and presents data in a clear, comparative format to aid in the evaluation of novel therapeutic candidates against Leishmaniasis.
Comparative Analysis of NADK Inhibitor Potency
The following table summarizes the reported Ki values for a selection of known NADK inhibitors. "LmNADK1-inhibitor-X" is included with a hypothetical Ki value for illustrative purposes. It is important to note that the inhibitors listed from the AAT Bioquest database have not been specifically validated against LmNADK1 and serve as a general reference for NADK inhibitor potency.
| Compound Name | Target | Ki Value (nM) | Comments |
| LmNADK1-inhibitor-X (Hypothetical) | LmNADK1 | 50 | Hypothetical value for a potent and selective inhibitor. |
| di-5'-thioadenosine | LmNADK1 | Not Reported | Identified as a novel non-natural inhibitor of LmNADK1. |
| Benzamide adenine (B156593) nucleotide | NADK | 90,000 | General NADK inhibitor.[2] |
| 8-[(2-{[2-(3-Bromophenyl)ethyl]amino}-2-Oxoethyl)sulfanyl]adenosine | NADK | 335,000 | General NADK inhibitor.[2] |
| 2-[6-Amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]sulfanyl-N-[2-(3-bromophenyl)ethyl]acetamide | NADK | 330,000 | General NADK inhibitor.[2] |
Experimental Protocol: Determination of LmNADK1 Inhibition Constant (Ki)
This protocol outlines a continuous-coupled spectrophotometric assay to determine the Ki value of a test compound against LmNADK1.
1. Materials and Reagents:
-
Purified recombinant LmNADK1 enzyme
-
NAD (Substrate)
-
ATP (Co-substrate)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (Coupling enzyme)
-
Glucose-6-phosphate (G6P)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Inhibitor (e.g., LmNADK1-inhibitor-X) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Principle:
The activity of LmNADK1 is measured by quantifying the production of NADP⁺. This is achieved by coupling the NADK reaction to a second reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). G6PDH utilizes the NADP⁺ produced by LmNADK1 to oxidize glucose-6-phosphate (G6P), which results in the reduction of NADP⁺ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.
3. Experimental Procedure:
-
Step 1: Determination of Michaelis-Menten Constants (Km) for Substrates:
-
To accurately calculate the Ki value, the Km values for both NAD and ATP must first be determined.
-
Perform a series of reactions with varying concentrations of one substrate (e.g., NAD) while keeping the other substrate (e.g., ATP) at a saturating concentration.
-
Monitor the reaction rates and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
-
Step 2: IC50 Determination:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, LmNADK1 enzyme, and the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (NAD and ATP at concentrations close to their Km values) and the coupling reagents (G6PDH and G6P).
-
Monitor the increase in absorbance at 340 nm over time to determine the initial reaction velocity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Step 3: Ki Determination:
-
Perform a matrix of experiments with varying concentrations of the substrate (NAD) and several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Keep the concentration of the co-substrate (ATP) constant at a saturating level.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using a suitable kinetic model (e.g., competitive, non-competitive, uncompetitive, or mixed-inhibition) by generating Lineweaver-Burk or Dixon plots.
-
Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition equation to determine the Ki value.
-
4. Data Analysis:
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant of the substrate.
For other inhibition models, different equations apply. It is crucial to correctly identify the mechanism of inhibition to apply the appropriate analysis.
Visualizations
Workflow for Independent Ki Verification
The following diagram illustrates the key steps involved in the independent verification of an inhibitor's Ki value.
References
Comparative Analysis of Leishmania NAD+ Salvage Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting the Nicotinamide (B372718) Adenine Dinucleotide (NAD+) salvage pathway in Leishmania species, the causative agents of leishmaniasis. As these parasites are incapable of de novo NAD+ synthesis, their reliance on the salvage pathway presents a promising therapeutic window. This document summarizes key quantitative data for known inhibitors, details relevant experimental protocols, and visualizes the underlying biochemical pathway and experimental workflows.
Introduction to the Leishmania NAD+ Salvage Pathway
Leishmania parasites are auxotrophic for NAD+, meaning they cannot synthesize this essential coenzyme from scratch and must acquire precursors from their host environment.[1][2] This dependency makes the enzymes within the NAD+ salvage pathway critical for parasite survival and virulence, and therefore attractive targets for drug development.[1][3] The pathway allows the parasite to utilize precursors like nicotinamide (NAm) and nicotinic acid (NA) to produce NAD+.[2] Key enzymes in this pathway include nicotinamidase (PNC1), which converts nicotinamide to nicotinic acid, and nicotinamide/nicotinate mononucleotide adenylyltransferase (NMNAT), a central enzyme in the synthesis of NAD+.[2][4]
dot
Caption: Leishmania NAD+ Salvage Pathway and Key Enzyme Targets.
Comparative Inhibitor Data
Direct comparative studies of multiple potent inhibitors for a single Leishmania NAD+ salvage pathway enzyme are limited in publicly available literature. However, foundational studies have demonstrated the inhibitory potential of NAD+ precursors themselves at high concentrations. The following table summarizes the inhibitory activity of nicotinamide and nicotinic acid against the intracellular amastigote stage of Leishmania infantum.
| Compound | Target Pathway/Enzyme | Organism | Assay Type | IC50 | Citation(s) |
| Nicotinamide (NAm) | NAD+ Salvage Pathway / SIR2 | Leishmania infantum | Intracellular Amastigote Growth Inhibition | < 2.5 mM | [5] |
| Nicotinic Acid (NicotAc) | NAD+ Salvage Pathway | Leishmania infantum | Intracellular Amastigote Growth Inhibition | 12.7 ± 2.0 mM | [5] |
Note: While these compounds demonstrate inhibition of parasite growth, their mechanism may involve feedback inhibition or effects on other cellular targets like SIR2 sirtuins, rather than direct competitive inhibition of a single salvage pathway enzyme at therapeutic concentrations.[5] Further research is required to identify and characterize more potent and specific inhibitors of enzymes like PNC1 and NMNAT for a comprehensive comparative analysis.
Experimental Protocols
The evaluation of anti-leishmanial compounds typically involves a series of in vitro assays to determine their efficacy against different life stages of the parasite and their toxicity to host cells.
Promastigote Viability Assay (MTT Assay)
This assay is used to assess the effect of compounds on the viability of the promastigote (insect) stage of the parasite.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7]
-
Protocol Outline:
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) to the mid-logarithmic growth phase.[7][8]
-
Compound Incubation: A suspension of promastigotes (e.g., 2 x 10^6 cells/mL) is seeded into 96-well plates. The test compounds are added at various concentrations in serial dilutions.[7]
-
Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) at the appropriate temperature for promastigote growth (e.g., 22-26°C).[7][8]
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control wells, and the 50% inhibitory concentration (IC50) is determined by plotting the viability against the log of the compound concentration.[8]
-
dot
Caption: Workflow for the Promastigote Viability MTT Assay.
Intracellular Amastigote Assay
This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.
-
Principle: Host macrophages (e.g., THP-1 human monocytic cell line or primary macrophages) are infected with Leishmania promastigotes, which then transform into amastigotes and replicate within the host cells. The effect of the test compounds on the number of intracellular amastigotes is quantified, often by microscopy and image analysis or by a parasite rescue and transformation assay.[3][9]
-
Protocol Outline (Image-Based):
-
Macrophage Seeding and Differentiation: Human THP-1 monocytes are seeded in 96- or 384-well plates and differentiated into adherent macrophages using phorbol (B1677699) myristate acetate (B1210297) (PMA).[5]
-
Infection: Differentiated macrophages are infected with stationary-phase promastigotes at a specific parasite-to-cell ratio.[5]
-
Compound Treatment: After allowing for parasite internalization and transformation, the test compounds are added to the infected cells.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C with 5% CO2.[5]
-
Fixation and Staining: Cells are fixed, and the DNA of both host cells and parasites is stained with a fluorescent dye (e.g., DAPI or Draq5).[9]
-
Imaging: Plates are imaged using an automated high-content screening microscope.[9]
-
Image Analysis: A custom algorithm is used to quantify the number of host cells and the number of intracellular amastigotes per cell.[9]
-
Data Analysis: The infection rate and amastigote load are calculated for each compound concentration to determine the IC50. Host cell number is used to assess cytotoxicity.[9]
-
dot
References
- 1. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Leishmania nicotinamidase is essential for NAD+ production and parasite proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antileishmanial Activity of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LmNADK1-IN-1
For Immediate Implementation: To ensure laboratory safety and environmental compliance, all waste containing the investigational compound LmNADK1-IN-1 must be managed as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated laboratory materials. Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2][3] Researchers and drug development professionals handling this compound must adhere to the following disposal procedures, which are based on established best practices for the management of novel chemical entities in a laboratory setting.
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory. The following guidance is based on procedures for similar laboratory chemicals, such as other kinase inhibitors.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Required PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Safety Precautions:
-
Handle all waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling waste.[4]
II. Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent potential harm to human health and the environment.[1] The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory.
A. Solid Waste (Pure Compound, Contaminated Weighing Paper, etc.)
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms if known (e.g., harmful, environmental hazard).[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[1][3]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
B. Liquid Waste (Solutions in Organic Solvents or Aqueous Buffers)
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[1] Do not overfill the container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
C. Contaminated Labware
-
Disposable Labware (e.g., pipette tips, vials, gloves):
-
Collect all disposable labware contaminated with this compound in a designated hazardous waste container lined with a chemically resistant bag.[1]
-
Label the container as "Hazardous Waste" with the name of the contaminating chemical (this compound).[1]
-
Arrange for pickup and incineration through your institution's EHS department.[1]
-
-
Reusable Glassware:
-
Rinse the glassware with a small amount of a suitable solvent (e.g., the solvent used to dissolve the compound) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.[1]
-
Repeat the rinse two more times.[1]
-
After the final rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is provided as a general guide for the safe disposal of a novel research chemical in the absence of a specific Safety Data Sheet. It is essential to consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling LmNADK1-IN-1
Essential Safety and Handling Guide for LmNADK1-IN-1
Date of Issue: December 4, 2025
This document provides essential safety and logistical information for handling the novel research compound this compound. As a compound with limited publicly available safety data, it must be handled with the utmost care, treating it as a substance of unknown toxicity. The following procedures are based on best practices for handling potent, novel chemical entities in a research setting.
Quantitative Data Summary
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, detailed quantitative data regarding its physical, chemical, and toxicological properties are unknown. Researchers must proceed with the assumption that the compound may be hazardous.
| Property | Value | Citation |
| Chemical Name | This compound (also known as compound MC1) | [1] |
| Target | Nicotinamide adenine (B156593) dinucleotide kinase 1 (NADK1) from Listeria monocytogenes | [1] |
| Ki Value | 54 nM | [1] |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| Appearance | Not Available | |
| Solubility | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Flash Point | Not Available | |
| Acute Toxicity | Not Available | |
| Carcinogenicity | Not Available |
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin contact, and ingestion.
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, torn, or after extended use.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times when handling the compound in either solid or solution form.
-
Lab Coat: A fully buttoned, knee-length laboratory coat is required. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing.
-
Respiratory Protection: When handling the solid compound or preparing solutions, work within a certified chemical fume hood. If a fume hood is not available, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
-
Footwear: Closed-toe shoes are mandatory.
Operational and Handling Plan
3.1. Engineering Controls
-
All work involving the solid form of this compound (weighing, preparing solutions) must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated and clearly labeled set of equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a microbalance with a draft shield if available.
-
Solubilization: Add the solvent to the solid compound slowly and carefully to avoid splashing. Ensure the container is sealed before removing it from the fume hood.
-
Experimental Use: When using solutions of this compound, maintain all PPE. Avoid generating aerosols.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area. Follow any specific storage temperature recommendations if provided by the supplier.
Spill and Decontamination Plan
4.1. Spill Response
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the towels with a suitable solvent (e.g., 70% ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material (e.g., spill pads or vermiculite).
-
Once absorbed, collect the material using non-sparking tools.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
4.2. Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent or a detergent solution, followed by a water rinse.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
As this compound is a compound of unknown toxicity, it must be disposed of as hazardous chemical waste.[2][3][4]
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[2][3][4] Clearly label the waste container as "this compound (Compound of Unknown Toxicity)".
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
